Isorauhimbine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-RIEHRDFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-09-0 | |
| Record name | 3-Epiisoyohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Isorauhimbine (Corynanthine)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isorauhimbine, also known as corynanthine, is a diastereoisomer of yohimbine, belonging to the indole alkaloid family.[1] Unlike its well-known counterpart, this compound exhibits a distinct pharmacological profile, acting primarily as a selective antagonist of α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1][3] Its chemical structure is stereoisomeric to that of yohimbine and rauwolscine.[1] While yohimbine and rauwolscine are potent and selective α2-adrenergic receptor antagonists, this compound demonstrates a preferential and potent antagonism at α1-adrenergic receptors.[1][4] This key difference in receptor selectivity results in markedly different physiological effects, with this compound generally acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[1] This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action for researchers and professionals in drug development.
Receptor Binding Profile
The primary molecular target of this compound is the α1-adrenergic receptor. Its binding affinity and selectivity have been characterized through various radioligand binding assays and functional studies.
Adrenergic Receptors
This compound displays a notable selectivity for α1-adrenoceptors over α2-adrenoceptors. Functional studies in anesthetized dogs have shown that while this compound is equipotent to yohimbine and rauwolscine in blocking postsynaptic α1-adrenoceptors, it is approximately 100-fold less potent at presynaptic α2-adrenoceptors.[4] In fact, this compound is reported to be about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[4]
Radioligand binding studies using rat cerebral cortex membranes have corroborated this selectivity. This compound shows a higher affinity for the α1-adrenoceptor binding site (labeled by [3H]prazosin) compared to the α2-adrenoceptor site (labeled by [3H]clonidine).[5]
Table 1: Adrenergic Receptor Antagonist Potency of this compound (Corynanthine) and Related Compounds
| Compound | Receptor Subtype | pA2 Value | Selectivity (α2/α1) | Test System | Reference |
| This compound (Corynanthine) | α1 | 7.51 | 0.03 | Rat Anococcygeus Muscle | [1] |
| α2 | 5.95 | Rat Vas Deferens | [1] | ||
| Yohimbine | α1 | 6.84 | 45 | Rat Anococcygeus Muscle | [1] |
| α2 | 8.50 | Rat Vas Deferens | [1] | ||
| Rauwolscine | α1 | 7.98 | 3 | Rat Anococcygeus Muscle | [1] |
| α2 | 8.45 | Rat Vas Deferens | [1] | ||
| Idazoxan | α1 | 6.54 | 245 | Rat Anococcygeus Muscle | [1] |
| α2 | 8.93 | Rat Vas Deferens | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Serotonin Receptors
In addition to its effects on adrenergic receptors, this compound has been shown to interact with serotonin (5-HT) receptors. Studies on rabbit hippocampal slices suggest that this compound can act as an agonist at 5-HT autoreceptors.[3] In the presence of an α-adrenoceptor antagonist, this compound was found to decrease the evoked release of 5-HT, an effect that was abolished by the 5-HT receptor antagonist metitepin.[3] This indicates a direct agonistic action on inhibitory 5-HT autoreceptors.
Signaling Pathways
The physiological effects of this compound are a direct consequence of its interaction with its target receptors and the subsequent modulation of intracellular signaling cascades.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq family of G-proteins.[4][6] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[6]
As a competitive antagonist, this compound binds to the α1-adrenoceptor but does not elicit this signaling cascade. Instead, it prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting the entire downstream pathway and leading to effects such as vasodilation and a decrease in blood pressure.[7]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of well-established pharmacological assays.
Radioligand Binding Assay for α1-Adrenoceptors
This protocol is a generalized procedure for determining the binding affinity of a compound for α1-adrenergic receptors using [3H]prazosin as the radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor.
Materials:
-
Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[3H]prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled prazosin (for non-specific binding determination).
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet cellular debris. The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in buffer.
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the determination of the pA2 value of an antagonist in an isolated tissue bath, a measure of its functional potency.
Objective: To determine the pA2 value for this compound's antagonism of norepinephrine-induced contractions in an isolated vascular tissue.
Materials:
-
Isolated tissue preparation (e.g., rat aortic rings).
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
Organ bath with isometric force transducer.
-
Norepinephrine (agonist) stock solution.
-
This compound (antagonist) stock solution.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath containing Krebs-Henseleit solution at 37°C and allow it to equilibrate under a resting tension.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for norepinephrine.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
Conclusion
This compound (corynanthine) is a selective α1-adrenergic receptor antagonist with additional activity as a 5-HT autoreceptor agonist. Its primary mechanism of action involves the competitive blockade of Gq-coupled α1-adrenoceptors, thereby inhibiting the PLC/IP3/DAG signaling cascade and subsequent cellular responses like smooth muscle contraction. This pharmacological profile distinguishes it from its diastereoisomer yohimbine and underlies its potential as an antihypertensive agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the adrenergic and serotonergic systems.
References
- 1. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 3. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corynanthine | 483-10-3 | FC71579 | Biosynth [biosynth.com]
Isorauhimbine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. Found primarily in plants of the Rauwolfia genus, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.
Natural Sources of this compound
This compound is predominantly found in various species of the Rauwolfia plant, a genus of evergreen trees and shrubs in the Apocynaceae family. These plants are native to tropical and subtropical regions of Asia, Africa, and the Americas. The primary species recognized for containing this compound and its isomers is Rauwolfia serpentina, commonly known as Indian snakeroot.[1][2] While a comprehensive quantification of this compound across all potential sources is not extensively documented, the total alkaloid content and the presence of related yohimbine isomers in Rauwolfia species are well-established.
Other species of Rauwolfia, such as Rauwolfia canescens and Rauwolfia tetraphylla, also contain a complex mixture of indole alkaloids, including yohimbine isomers, and are therefore potential sources of this compound. The concentration of individual alkaloids, including this compound, can vary significantly based on the plant's geographical location, stage of development, and the specific part of the plant being analyzed (e.g., roots, leaves). For instance, one study reported the yohimbine content in the leaves of Rauwolfia tetraphylla to be as high as 6.11%.[3]
Quantitative Data on Alkaloid Content in Rauwolfia Species
The following table summarizes the reported total alkaloid and specific yohimbine isomer content in various Rauwolfia species, providing an indication of the potential for this compound isolation. It is important to note that the yield of this compound itself is not always individually reported and can be inferred from the broader class of yohimbine isomers.
| Plant Species | Plant Part | Total Alkaloid Content (% of dry weight) | Key Yohimbine Isomers Reported | Reference |
| Rauwolfia serpentina | Roots | 0.8 - 1.3% | Yohimbine, this compound (as isorauhimbinic acid) | [2][4] |
| Rauwolfia canescens | Roots | 3.1 - 4.3% | Rauwolscine (α-yohimbine) | [3] |
| Rauwolfia canescens | Epigeal Parts | 1.9 - 2.4% | Rauwolscine (α-yohimbine) | [3] |
| Rauwolfia tetraphylla | Leaves | Not specified | Yohimbine (6.11%) | [3] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction, separation, and purification. The following protocols are based on established methods for the isolation of yohimbine and its isomers from Rauwolfia species and can be adapted for the specific isolation of this compound.
Protocol 1: General Extraction of Indole Alkaloids from Rauwolfia serpentina Roots
Objective: To obtain a crude alkaloid extract from the roots of Rauwolfia serpentina.
Materials:
-
Dried and powdered roots of Rauwolfia serpentina
-
Methanol
-
Chloroform
-
Ammonia solution (10%)
-
Hydrochloric acid (5%)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
pH meter or pH indicator strips
Methodology:
-
Maceration: Soak 100g of powdered Rauwolfia serpentina root in 500 mL of methanol for 48 hours at room temperature with occasional stirring.
-
Filtration: Filter the methanolic extract through filter paper to remove the plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C until a semi-solid mass is obtained.
-
Acid-Base Extraction: a. Dissolve the concentrated extract in 200 mL of 5% hydrochloric acid. b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic solution with 3 x 100 mL of chloroform to remove non-alkaloidal impurities. Discard the chloroform layers. d. Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of 10% ammonia solution. e. Extract the liberated alkaloids with 3 x 150 mL of chloroform. f. Combine the chloroform extracts and wash with distilled water until the washings are neutral.
-
Drying and Evaporation: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Protocol 2: Chromatographic Separation and Purification of this compound
Objective: To isolate and purify this compound from the crude alkaloid extract.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)
-
Visualizing agent for TLC (e.g., Dragendorff's reagent)
-
Column chromatography apparatus
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 280 nm)
Methodology:
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent like chloroform. b. Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. d. Collect fractions of the eluate using a fraction collector.
-
Thin Layer Chromatography (TLC) Monitoring: a. Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1). c. Visualize the spots by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots. d. Pool the fractions that show a spot corresponding to the Rf value of a standard this compound sample (if available) or fractions containing a major compound with yohimbine-like characteristics.
-
High-Performance Liquid Chromatography (HPLC) Purification: a. Further purify the pooled fractions using preparative HPLC. b. Inject the sample into an HPLC system equipped with a C18 column. c. Use a mobile phase such as a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or triethylamine). d. Monitor the elution at a wavelength of approximately 280 nm. e. Collect the peak corresponding to this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and Biological Activity
The pharmacological profile of this compound is not as extensively studied as that of its isomer, yohimbine. However, due to their structural similarities, it is plausible that they share some common biological targets. The primary mechanism of action for yohimbine is its antagonism of α2-adrenergic receptors.[5][6] More recent in-silico studies have also suggested that this compound may act as a potent antagonist of the 5-HT2A serotonin receptor.[7]
α2-Adrenergic Receptor Antagonism (Hypothesized for this compound)
Yohimbine's well-documented effect is the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine. This action underlies many of its physiological effects. Given its structural similarity, this compound may exhibit a similar antagonistic activity at these receptors.
References
- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid… [ouci.dntb.gov.ua]
- 2. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ijsr.net [ijsr.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Isorauhimbine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine is a diastereomer of yohimbine, a member of the pentacyclic tryptamine alkaloid family. These compounds, isolated from the bark of the Pausinystalia johimbe tree and plants of the Rauwolfia genus, are of significant interest to the scientific community due to their diverse pharmacological activities. This compound, like its isomers, interacts with adrenergic receptors, but its unique stereochemistry dictates a distinct pharmacological profile, making it a valuable subject of study for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches toward this compound, tailored for researchers and professionals in the field.
Chemical Structure
This compound possesses the molecular formula C₂₁H₂₆N₂O₃ and is systematically named methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. The core of its structure is the yohimban skeleton, a pentacyclic system comprising an indole nucleus fused to a quinolizidine moiety.
The stereochemistry of this compound is crucial to its identity and biological activity. It is an epimer of yohimbine, differing in the spatial arrangement of substituents at specific chiral centers. The yohimbine alkaloids are classified into four subfamilies based on the stereochemistry at the C3, C16, C17, and C20 positions: normal, pseudo, allo, and epiallo. Understanding these stereochemical nuances is fundamental for designing synthetic routes and interpreting structure-activity relationships.
Chemical Synthesis
A prominent strategy involves the use of the Pictet-Spengler reaction to construct the tetracyclic β-carboline core, followed by the annulation of the E-ring. Another powerful approach is the use of intramolecular Diels-Alder reactions to establish the C/D/E ring system with high stereocontrol.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the yohimbine alkaloid core, which can be adapted to target this compound through the selection of appropriate reagents and reaction conditions to control the stereochemical outcomes.
Key Experimental Considerations
The stereoselective synthesis of this compound necessitates precise control over several key transformations. The following outlines critical experimental parameters that researchers must consider, based on analogous syntheses of yohimbine stereoisomers.
Table 1: Key Reaction Parameters in Yohimbine Alkaloid Synthesis
| Reaction Step | Reagents and Conditions | Purpose | Typical Yields (%) |
| Pictet-Spengler Reaction | Tryptamine derivative, chiral aldehyde, acid catalyst (e.g., TFA, Brønsted acids) | Formation of the tetracyclic β-carboline core with control of the C3 stereocenter. | 60-85 |
| E-Ring Formation (Dieckmann) | Tetracyclic diester, strong base (e.g., NaH, KHMDS) | Intramolecular cyclization to form the pentacyclic E-ring. | 50-70 |
| Stereochemical Inversion | Base or acid-mediated epimerization, reduction/oxidation sequences | To adjust the stereochemistry at specific centers (e.g., C16, C17, C20) to achieve the desired diastereomer. | 40-90 (step-dependent) |
| Final Reductions | Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduction of carbonyl and ester functionalities to the corresponding alcohols. | 70-95 |
Note: The yields provided are indicative and can vary significantly based on the specific substrate, reagents, and reaction conditions employed.
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Indole N-H | 7.5 - 8.5 |
| ¹H | Aromatic protons (indole) | 6.9 - 7.5 |
| ¹H | C17-H (bearing OH) | 3.8 - 4.2 |
| ¹H | OCH₃ (ester) | 3.6 - 3.8 |
| ¹³C | C=O (ester) | 170 - 175 |
| ¹³C | Aromatic carbons (indole) | 100 - 140 |
| ¹³C | C17 (bearing OH) | 65 - 75 |
| ¹³C | OCH₃ (ester) | 50 - 55 |
Biological Activity and Signaling Pathways
This compound's pharmacological effects are primarily attributed to its interaction with adrenergic receptors. Like yohimbine, it is expected to act as an antagonist at α₂-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the adenylyl cyclase signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound can increase the release of norepinephrine, leading to sympathomimetic effects.
The subtle differences in stereochemistry between this compound and other yohimbine isomers can lead to significant variations in receptor affinity and selectivity, thereby altering their downstream signaling and physiological effects. Further research is required to fully elucidate the specific signaling pathways modulated by this compound and to understand how its unique stereostructure translates into a distinct pharmacological profile.
Isorauhimbine: An In-depth Technical Guide on its Pharmacology and Toxicology
One computational study has suggested that isorauhimbine, among other related compounds, possesses "no significant toxicity" based on in silico predictions.[1] This information, however, lacks the rigorous experimental validation necessary for a comprehensive safety assessment.
Given the limited information specific to this compound, this guide will provide a detailed overview of the pharmacology and toxicology of the closely related and well-researched compound, yohimbine . This information is intended to provide a foundational understanding of the potential properties of yohimbane alkaloids but should not be directly extrapolated to this compound without further dedicated research.
Yohimbine: A Comprehensive Overview
Yohimbine is an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree.[2][3] It is most well-known for its α2-adrenergic receptor antagonist activity.
Pharmacology
Mechanism of Action:
Yohimbine's primary mechanism of action is the blockade of presynaptic α2-adrenergic receptors.[2][4][5][[“]][[“]][8] These receptors are part of a negative feedback loop that regulates the release of norepinephrine. By antagonizing these receptors, yohimbine increases the release of norepinephrine from nerve terminals, leading to an overall increase in sympathetic nervous system activity.[4][5][[“]][[“]] This sympathomimetic effect is responsible for many of its physiological actions.
Yohimbine also exhibits affinity for other receptors, including:
-
α1-Adrenergic Receptors: Moderate affinity.[3]
-
Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B): Moderate affinity.[3]
-
Dopamine D2 Receptors: Moderate affinity.[3]
The interaction with these other receptor systems may contribute to its complex pharmacological profile.
Signaling Pathway of α2-Adrenergic Receptor Antagonism by Yohimbine
Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, inhibiting negative feedback and increasing norepinephrine release.
Pharmacodynamics:
The primary pharmacodynamic effects of yohimbine are linked to its sympathomimetic activity and include:
-
Cardiovascular: Increased heart rate and blood pressure.[9][10][11]
-
Central Nervous System: Increased alertness, anxiety, and mood stimulation.[3][4]
-
Sexual Function: Its use in erectile dysfunction is attributed to increased penile blood flow, though its efficacy is debated.[4][12]
Pharmacokinetics:
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 7% - 87% (mean 33%) | Human | Oral | [4][8] |
| Absorption Half-life | ~10 minutes | Human | Oral | [2] |
| Time to Peak Plasma Concentration (Tmax) | 45 - 60 minutes | Human | Oral | [2] |
| Elimination Half-life | 0.25 - 2.5 hours | Human | Oral | [8] |
| Volume of Distribution (Vd) | 1.82 L | Human | Oral | |
| Clearance | 1.2 L/min | Human | Oral | |
| Metabolism | Extensive hepatic metabolism, primarily by CYP2D6 and CYP3A4. | Human | - | [2] |
| Excretion | Primarily renal (metabolites). | Human | - | [8] |
Toxicology
The toxic effects of yohimbine are generally an extension of its pharmacological actions and are dose-dependent.
Acute Toxicity:
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 43 mg/kg | Mouse | Oral | [13] |
| LD50 | 20 mg/kg | Mouse | Subcutaneous | [13] |
| LDLo | 16 mg/kg | Mouse | Intravenous | [13] |
| LDLo | 11 mg/kg | Rabbit | Intravenous | [13] |
| LDLo | 50 mg/kg | Rabbit | Subcutaneous | [13] |
Adverse Effects in Humans:
Common adverse effects at therapeutic doses include anxiety, nervousness, insomnia, increased heart rate, and elevated blood pressure.[2][9] Higher doses can lead to more severe effects such as:
-
Hypertension
-
Tachycardia
-
Agitation
-
Seizures
-
In rare cases, cardiac arrest and death have been reported with overdose.[10][[“]]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the reviewed literature. However, standard methodologies used in the pharmacological and toxicological evaluation of yohimbine can be described.
Receptor Binding Assays:
-
Objective: To determine the binding affinity of a compound to specific receptors.
-
General Protocol:
-
Preparation of cell membranes expressing the receptor of interest (e.g., α2-adrenergic receptors from human platelets).
-
Incubation of the membranes with a radiolabeled ligand (e.g., [3H]yohimbine) and varying concentrations of the test compound (yohimbine or this compound).
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of radioactivity to determine the amount of bound ligand.
-
Calculation of the inhibition constant (Ki) from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Workflow for Receptor Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Yohimbine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. What is Yohimbe mechanism of action? - Consensus [consensus.app]
- 7. What is Yohimbe mechanism of action? - Consensus [consensus.app]
- 8. youtube.com [youtube.com]
- 9. examine.com [examine.com]
- 10. Feb 15, 2022: Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 11. nccih.nih.gov [nccih.nih.gov]
- 12. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Yohimbine (PIM 567) [inchem.org]
- 14. What are the adverse effects of Yohimbe? - Consensus [consensus.app]
Isorauhimbine's Antagonistic Dance with Alpha-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isorauhimbine, a stereoisomer of yohimbine, demonstrates a significant and selective antagonist activity at alpha-2 (α₂) adrenergic receptors. This technical guide delves into the core of this compound's interaction with these receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This compound is also known by its synonyms rauwolscine and alpha-yohimbine[1][2].
Quantitative Analysis of this compound's Binding Affinity
The antagonistic properties of this compound are fundamentally characterized by its binding affinity (Ki) to the three subtypes of the α₂-adrenergic receptor: α₂ₐ, α₂₈, and α₂C. The following table summarizes the reported Ki values for this compound (rauwolscine) at these receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |
| α₂ₐ-Adrenergic | This compound (Rauwolscine) | 3.5 | Human | [3] |
| α₂₈-Adrenergic | This compound (Rauwolscine) | 0.37 | Human | [3] |
| α₂C-Adrenergic | This compound (Rauwolscine) | 0.13 | Human | [3] |
Signaling Pathways of the Alpha-2 Adrenergic Receptor
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) primarily associated with the inhibitory G-protein, Gi[4]. Upon agonist binding, the receptor activates the Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, blocks this cascade by preventing agonist binding.
Experimental Protocols
The characterization of this compound's antagonist activity at α₂-adrenergic receptors relies on a suite of established in vitro assays. The following sections provide detailed methodologies for the key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor[5]. A competitive binding assay is typically used to determine the Ki of an unlabeled antagonist like this compound.
1. Membrane Preparation from Cultured Cells:
-
Cell Culture: Culture cells stably expressing the human α₂-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells) to near confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable buffer for storage at -80°C. Determine the protein concentration using a standard method like the BCA assay[6][7][8][9].
2. Competitive Binding Assay Protocol:
-
Incubation Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radiolabeled α₂-adrenergic antagonist (e.g., [³H]rauwolscine or [³H]yohimbine), and varying concentrations of unlabeled this compound[10][11][12].
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of α₂-adrenergic receptor antagonism by quantifying the levels of intracellular cAMP. Since α₂ receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist like this compound will block this agonist-induced decrease[13][14].
1. Whole-Cell cAMP Assay Protocol:
-
Cell Seeding: Seed cells expressing the α₂-adrenergic receptor subtype of interest into a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable buffer for a defined period (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of an α₂-adrenergic agonist (e.g., UK-14304) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator like forskolin. The forskolin elevates basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA[14][15][16][17].
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound for the functional inhibition of the agonist response.
Logical Relationship of this compound to Other Adrenergic Antagonists
This compound belongs to the yohimbine family of indole alkaloids, which are known for their α₂-adrenergic antagonist properties. Its stereoisomers, yohimbine and corynanthine, exhibit different selectivity profiles for adrenergic receptor subtypes.
This technical guide provides a comprehensive overview of this compound's activity as an alpha-2 adrenergic receptor antagonist, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological and experimental processes. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Rauwolscine - Wikipedia [en.wikipedia.org]
- 2. Rauwolscine | C21H26N2O3 | CID 643606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rauwolscine hydrochloride, alpha2 adrenergic antagonist (CAS 6211-32-1) | Abcam [abcam.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Crude Membrane Fractionation of Cultured Cells [protocols.io]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 10. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isorauhimbine and its Stereoisomers: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorauhimbine and its stereoisomers, a group of pentacyclic indole alkaloids, represent a significant area of interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the core stereoisomers—this compound (also known as 3-epi-α-yohimbine), yohimbine, rauwolscine, and corynanthine. It delves into their distinct chemical and physical properties, pharmacological profiles, and the experimental methodologies used for their separation and characterization. Particular emphasis is placed on their differential interactions with adrenergic and serotonergic receptors and the subsequent signaling cascades. This document aims to serve as a detailed resource for researchers actively engaged in the study of these complex natural products and their therapeutic potential.
Introduction
The yohimbane alkaloid framework, characterized by a pentacyclic ring system, gives rise to a variety of stereoisomers due to the presence of multiple chiral centers.[1][2] Among these, this compound and its related isomers have garnered attention for their diverse biological activities, primarily centered around their modulation of the adrenergic and serotonergic systems.[3][4] These compounds are naturally found in plants of the Rauwolfia and Pausinystalia genera.[3] Understanding the subtle yet significant differences in the stereochemistry of these molecules is paramount, as it dictates their receptor binding affinities, functional activities, and overall pharmacological profiles.[5] This guide provides an in-depth exploration of this compound, yohimbine, rauwolscine, and corynanthine, offering a comparative analysis of their properties and detailed experimental protocols for their study.
Chemical and Physical Properties
The stereoisomers of this compound share the same molecular formula (C₂₁H₂₆N₂O₃) and molecular weight (354.44 g/mol ), but differ in the spatial arrangement of their atoms.[3] This stereochemical variation influences their physical properties, such as polarity and crystal structure, which in turn can affect their pharmacokinetic profiles.
| Property | This compound (3-epi-α-yohimbine) | Yohimbine | Rauwolscine (α-yohimbine) | Corynanthine |
| Molecular Formula | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ |
| Molecular Weight | 354.44 g/mol | 354.44 g/mol | 354.44 g/mol | 354.44 g/mol |
| LogP | ~2.9 | ~2.73 | Not widely reported | Not widely reported |
| Melting Point (°C) | Not widely reported | ~234-241 | Not widely reported | Not widely reported |
| Synonyms | 3-Epiisoyohimbine, 3-epi-α-yohimbine | Quebrachine, Aphrodine | α-yohimbine | Rauhimbine |
Data compiled from various sources, including PubChem.[6]
Pharmacological Properties
The pharmacological effects of this compound and its stereoisomers are primarily attributed to their interactions with G-protein coupled receptors (GPCRs), most notably adrenergic and serotonergic receptors. Their varying affinities for different receptor subtypes underscore the importance of stereochemistry in determining their biological activity.
Adrenergic Receptor Binding
The α-adrenergic receptors, subdivided into α₁ and α₂, are key targets for these alkaloids. Yohimbine and rauwolscine are well-characterized as potent and selective α₂-adrenergic receptor antagonists, while corynanthine displays a preference for α₁-adrenergic receptors.[3] this compound's activity at adrenergic receptors is less extensively documented but it is also considered to have α₂-antagonistic properties.[5]
| Stereoisomer | Receptor Subtype | Binding Affinity (pA₂ or pKi) | Reference |
| Yohimbine | α₁-adrenoceptor | 5.0 - 7.0 (pA₂) | [7] |
| α₂-adrenoceptor | 7.0 - 9.0 (pA₂) | [7] | |
| Rauwolscine | α₁-adrenoceptor | 5.0 - 7.0 (pA₂) | [7] |
| α₂-adrenoceptor | 7.5 - 8.5 (pA₂) | [7] | |
| Corynanthine | α₁-adrenoceptor | 6.5 - 7.4 (pA₂) | [7] |
| α₂-adrenoceptor | 4.0 - 6.0 (pA₂) | [7] | |
| This compound | α₂-adrenoceptor | Not widely reported |
Serotonergic Receptor Binding
In addition to their effects on the adrenergic system, these compounds also interact with various serotonin (5-HT) receptor subtypes. Yohimbine, for instance, exhibits notable affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[8] The serotonergic activity of these alkaloids contributes to their complex pharmacological profiles and potential side effects.
| Stereoisomer | Receptor Subtype | Binding Affinity (Kd, nM) | Reference |
| Yohimbine | 5-HT₁A | 74 | [8] |
| Rauwolscine | 5-HT₁A | 52 | [8] |
Calcium Channel Blocking Activity
Some yohimbine stereoisomers have been shown to possess calcium channel blocking properties.[9] This activity is concentration-dependent and varies among the isomers. For example, rauwolscine and corynanthine have been demonstrated to depress depolarization-induced contractions in rat aorta by inhibiting calcium influx.[9]
Signaling Pathways
The interaction of this compound stereoisomers with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways involve the modulation of G-protein activity.
α₂-Adrenergic Receptor Signaling
As antagonists of α₂-adrenergic receptors, yohimbine, rauwolscine, and likely this compound, block the inhibitory effects of endogenous agonists like norepinephrine. α₂-receptors are coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, these antagonists can increase cAMP levels and downstream signaling.
α₁-Adrenergic Receptor Signaling
Corynanthine, with its higher affinity for α₁-adrenergic receptors, acts as an antagonist at these sites. α₁-receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this pathway, corynanthine can inhibit smooth muscle contraction.
5-HT₁A Receptor Signaling
Yohimbine and rauwolscine also interact with 5-HT₁A receptors. These receptors are typically coupled to Gᵢ proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This can lead to hyperpolarization of the neuron and a decrease in neuronal firing. The interaction of yohimbine isomers with this pathway can contribute to their complex central nervous system effects.
Experimental Protocols
Accurate characterization of this compound and its stereoisomers necessitates robust and reproducible experimental methodologies. This section outlines key protocols for their separation and pharmacological evaluation.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Objective: To separate and quantify this compound, yohimbine, rauwolscine, and corynanthine in a mixture.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (0.1% v/v in water)
-
Ammonium acetate buffer
-
Formic acid
-
Reference standards for each stereoisomer
Procedure:
-
Sample Preparation: Dissolve the sample containing the alkaloids in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: A common mobile phase involves a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% ammonium hydroxide or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program will need to be optimized for the specific column and instrument.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Column temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection: UV detection at a wavelength of approximately 280 nm, or MS detection for higher sensitivity and specificity.
-
-
Analysis: Run the reference standards to determine their retention times. Inject the sample and identify the peaks corresponding to each stereoisomer based on their retention times. Quantify the amount of each isomer by comparing the peak areas to a calibration curve generated from the reference standards.[10][11]
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of the stereoisomers for specific adrenergic or serotonergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand (e.g., [³H]-yohimbine for α₂-receptors, [³H]-prazosin for α₁-receptors).
-
Non-labeled stereoisomers (competitors).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled stereoisomer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yohimbine - Wikipedia [en.wikipedia.org]
- 5. examine.com [examine.com]
- 6. researchgate.net [researchgate.net]
- 7. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 10. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Isorauhimbine in Rauwolfia Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine, a diastereomer of yohimbine, is a monoterpenoid indole alkaloid (MIA) found in plants of the Rauwolfia genus. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. While the broader pathways of MIA biosynthesis have been extensively studied, the specific enzymatic steps leading to the diverse array of yohimbane stereoisomers, including this compound, are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in Rauwolfia species, focusing on the core enzymatic reactions, quantitative data, experimental methodologies, and regulatory aspects.
The Core Biosynthetic Pathway
The biosynthesis of this compound, like other MIAs, originates from the precursors tryptophan and secologanin. Tryptophan is derived from the shikimate pathway, while secologanin, a monoterpenoid, is produced via the methylerythritol phosphate (MEP) pathway. The initial steps leading to the central MIA precursor, strictosidine, are well-characterized.
A pivotal discovery in the biosynthesis of yohimbane alkaloids was the identification of a multifunctional yohimbane synthase (YOS) in Rauwolfia tetraphylla. This enzyme, a medium-chain dehydrogenase/reductase (MDR), acts on an intermediate derived from strictosidine to produce a mixture of yohimbane diastereomers[1][2][3]. This compound is a 3R MIA, and the stereochemistry at the C3 position is a critical determinant of its biological activity. While YOS produces a mixture of stereoisomers, the precise enzyme or mechanism responsible for the specific formation of this compound is yet to be fully identified. It is hypothesized that other MDRs with distinct stereoselectivities may be involved, or that the cellular environment and regulatory factors influence the stereochemical outcome of the YOS-catalyzed reaction.
The proposed biosynthetic pathway leading to this compound is depicted below:
Quantitative Data
Quantitative analysis of alkaloid content in Rauwolfia species provides valuable information for understanding the metabolic flux towards different yohimbane isomers. The following table summarizes the content of selected yohimbane alkaloids in different Rauwolfia species.
| Rauwolfia Species | Plant Part | Yohimbine (mg/g DW) | Rauwolscine (mg/g DW) | This compound (mg/g DW) | Reference |
| R. serpentina | Root | 0.03 - 0.15 | - | - | [4] |
| R. vomitoria | Root Bark | 0.5 - 2.0 | - | - | [5] |
| R. tetraphylla | - | - | Present (unquantified) | - | [1][2][3] |
Note: Quantitative data for this compound is scarce in the readily available literature. The presence of rauwolscine, a stereoisomer, suggests the potential for this compound accumulation.
Currently, specific enzyme kinetic data for yohimbane synthase (YOS) or other MDRs involved in this compound biosynthesis is not available in the public domain. Further research is required to determine the Michaelis-Menten constants (Km) and catalytic efficiencies (kcat) of these enzymes to fully understand the kinetics of the pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Medium-Chain Dehydrogenase/Reductases (MDRs)
This protocol describes the general workflow for producing and purifying recombinant MDR enzymes, such as yohimbane synthase, for in vitro characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Rauwolfia tissues (e.g., roots, leaves) known to produce yohimbane alkaloids. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification and Cloning: The full-length coding sequence of the candidate MDR gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Protein Purification: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and subjected to sonication or other lysis methods. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose). The column is washed, and the purified enzyme is eluted with a buffer containing a high concentration of imidazole. The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Assays
In vitro assays are crucial for determining the function and substrate specificity of the purified MDR enzymes.
Methodology:
-
Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., phosphate buffer, pH 7.0), the purified MDR enzyme, the substrate (4,21-dehydrogeissoschizine), and a cofactor (NADPH).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped, typically by the addition of a strong base or organic solvent. The reaction products (yohimbane isomers) are then extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted products are analyzed by Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) to identify and quantify the different yohimbane stereoisomers produced.
UPLC-MS/MS Analysis of Yohimbane Isomers
This method allows for the separation and sensitive detection of yohimbine diastereomers.
Methodology:
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. The mobile phase consists of a gradient of two solvents, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A linear gradient from a low to a high percentage of Solvent B is used to elute the compounds.
-
Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for targeted quantification of the different isomers, using specific precursor-to-product ion transitions for each compound.
Regulatory Mechanisms
The biosynthesis of MIAs, including this compound, is tightly regulated in response to developmental cues and environmental stimuli. Jasmonate signaling plays a central role in activating the expression of MIA biosynthetic genes.
Upon perception of a stimulus, the biosynthesis of jasmonic acid (JA) is induced. The bioactive form, JA-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the repression of various transcription factors (TFs), including members of the AP2/ERF, bHLH, MYB, and WRKY families. These activated TFs then bind to the promoters of MIA biosynthetic genes, including those encoding the MDRs responsible for yohimbane formation, leading to their transcriptional activation and the subsequent production of alkaloids like this compound[6][7][8].
While this general model is established, the specific transcription factors that regulate the yohimbane branch of the MIA pathway in Rauwolfia species remain to be identified. Co-expression analysis of transcriptomic data from Rauwolfia could be a powerful tool to identify candidate regulatory genes that show expression patterns correlated with the yohimbane biosynthetic genes.
Conclusion and Future Perspectives
Significant progress has been made in unraveling the biosynthetic pathway of yohimbane alkaloids in Rauwolfia species, with the identification of a multifunctional yohimbane synthase being a key advancement. However, the precise enzymatic control of this compound stereochemistry remains an open question. Future research should focus on:
-
Identification and characterization of stereospecific MDRs: Screening for and biochemically characterizing other MDRs from Rauwolfia species to identify enzymes with a high stereoselectivity for this compound production.
-
Enzyme kinetics and structural biology: Determining the kinetic parameters of the enzymes involved and solving their crystal structures to understand the molecular basis of substrate binding and stereocontrol.
-
Elucidation of regulatory networks: Identifying the specific transcription factors that regulate the expression of yohimbane biosynthetic genes in Rauwolfia and how they are integrated with signaling pathways.
A deeper understanding of this compound biosynthesis will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the metabolic engineering of this and other valuable pharmaceutical compounds in microbial or plant-based production systems.
References
- 1. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous protein expression in E. coli [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Yohimbine-Type Alkaloids from the Leaves of Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Isorauhimbine: A Technical Guide to its Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorauhimbine, a diastereomer of yohimbine, is a naturally occurring indole alkaloid found in the Rauwolfia species. While its pharmacological profile is less extensively studied than that of its counterparts like yohimbine and rauwolscine, understanding its in vitro binding characteristics is crucial for elucidating its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding affinity, with a focus on its interaction with adrenergic receptors. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in pharmacology and drug development.
Introduction
The yohimbane class of alkaloids, which includes this compound (also known as alloyohimbine), yohimbine, and rauwolscine, are known for their significant interactions with various neurotransmitter receptors, most notably the adrenergic and serotonergic systems. These interactions are highly stereoselective, meaning that subtle differences in the three-dimensional structure of these molecules can lead to vastly different binding affinities and functional activities. This compound's unique stereochemistry suggests a distinct pharmacological profile that warrants detailed investigation. This guide focuses on the in vitro methods used to characterize its binding affinity, a critical first step in understanding its potential as a pharmacological tool or therapeutic agent.
Quantitative Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a measure of the strength of their interaction and is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a higher binding affinity. The available data for this compound's binding affinity to adrenergic receptors is summarized below.
Table 1: In Vitro Binding Affinity of this compound for Adrenergic Receptors
| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| This compound (Alloyohimbine) | α1-Adrenergic | Rat liver plasma membranes | [3H]-Prazosin | 182 | [1] |
| This compound (Alloyohimbine) | α2-Adrenergic | Human platelet membranes | [3H]-Yohimbine | 3.9 | [1] |
It is important to note that a comprehensive search of the scientific literature did not yield quantitative in vitro binding data (Ki or Kd values) for this compound at serotonin (5-HT) receptor subtypes.
Experimental Protocols
The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2]
Radioligand Binding Assay for α-Adrenergic Receptors
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for α-adrenergic receptors.
3.1.1. Materials
-
Membrane Preparation: Plasma membranes from a tissue source rich in the target receptor (e.g., rat liver for α1, human platelets for α2).
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., phentolamine).
-
Glass Fiber Filters
-
Scintillation Cocktail
-
Liquid Scintillation Counter
3.1.2. Procedure
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin (5-HT) Receptors
While specific data for this compound is unavailable, a similar protocol would be employed to determine its affinity for various 5-HT receptor subtypes.
3.2.1. Materials
-
Membrane Preparation: Membranes from cells recombinantly expressing a specific 5-HT receptor subtype or from brain regions with high expression of the target receptor.
-
Radioligand: A tritiated ligand specific for the 5-HT receptor subtype of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.
-
Non-specific Binding Control: A high concentration of a suitable non-labeled ligand (e.g., serotonin).
-
Glass Fiber Filters
-
Scintillation Cocktail
-
Liquid Scintillation Counter
3.2.2. Procedure The procedure is analogous to the one described for α-adrenergic receptors, involving incubation, filtration, washing, and quantification of radioactivity. The specific radioligand, membrane preparation, and incubation conditions would be optimized for the particular 5-HT receptor subtype being investigated.
Signaling Pathways and Experimental Workflows
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
α2-Adrenergic Receptor Signaling Pathway
This compound exhibits high affinity for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. The canonical signaling pathway for these receptors is the inhibition of adenylyl cyclase.
References
- 1. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Isorauhimbine's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorauhimbine, also known as rauwolscine and α-yohimbine, is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. It is found in plants of the Rauvolfia and Pausinystalia genera.[1] this compound exhibits a distinct pharmacological profile, primarily acting as a potent and selective antagonist of α2-adrenergic receptors, which contributes to its stimulant effects on the central nervous system (CNS).[2] Additionally, it interacts with various serotonin (5-HT) receptor subtypes, functioning as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] This dual action on both the adrenergic and serotonergic systems results in a complex array of effects on the CNS, influencing mood, arousal, and cognitive functions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its CNS effects, receptor binding affinities, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development.
Receptor Binding Profile
This compound's effects on the central nervous system are primarily mediated by its interaction with various neurotransmitter receptors. Its binding affinity for these receptors has been quantified in numerous studies, typically through radioligand binding assays. The following tables summarize the available quantitative data on this compound's binding affinities for key CNS receptors.
Table 1: Adrenergic Receptor Binding Affinities of this compound (Rauwolscine)
| Receptor Subtype | Test System | Radioligand | K_i (nM) | Reference |
| α2-Adrenergic | ||||
| α2A | Recombinant human | [3H]Rauwolscine | 3.5 | [3] |
| α2B | Recombinant human | [3H]Rauwolscine | 0.37 | [3] |
| α2C | Recombinant human | [3H]Rauwolscine | 0.13 | [3] |
| α2D | Recombinant human | [3H]Rauwolscine | 63.6 | [3] |
| α2 (undifferentiated) | Bovine cerebral cortex | [3H]Rauwolscine | 1.2 (K_D) | [3] |
| α1-Adrenergic | ||||
| α1 (undifferentiated) | Rat brain | [3H]Prazosin | >1000 |
K_i represents the inhibition constant, indicating the concentration of this compound required to inhibit 50% of the radioligand binding. A lower K_i value signifies a higher binding affinity. K_D represents the dissociation constant.
Table 2: Serotonin Receptor Binding Affinities of this compound (Rauwolscine)
| Receptor Subtype | Test System | Radioligand | K_i (nM) | Reference |
| 5-HT1A | Human frontal cortex | [3H]Rauwolscine | 4.1 (K_D) | [4] |
| 5-HT2B | Cloned human | [3H]Rauwolscine | 14.3 | [5] |
| 5-HT (undifferentiated) | Calf coronary arteries | [3H]5-HT | ~79.4 (from -log K_B 7.1) | [6] |
K_B represents the equilibrium dissociation constant for a competitive antagonist.
Table 3: Other Receptor Binding Affinities of this compound (Rauwolscine) - In Silico Data
| Receptor Subtype | Test System | Docking Score (kcal/mol) | Reference |
| Dopamine D2 | Modeled human | -9.6 | [1] |
Mechanism of Action and Signaling Pathways
This compound's physiological effects are a direct consequence of its interaction with α2-adrenergic and serotonin receptors, leading to the modulation of downstream signaling cascades.
α2-Adrenergic Receptor Antagonism
This compound's primary mechanism of action in the CNS is the blockade of α2-adrenergic receptors.[2] These receptors are predominantly presynaptic autoreceptors that regulate the release of norepinephrine in a negative feedback loop.[7] By antagonizing these receptors, this compound inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[7] This surge in noradrenergic activity contributes to the stimulant and sympathomimetic effects of this compound.
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4] The signaling pathway is as follows:
Caption: α2-Adrenergic Receptor Antagonism by this compound.
Serotonin 5-HT1A Receptor Partial Agonism
This compound also acts as a partial agonist at 5-HT1A receptors.[2] These receptors are also Gi/o-coupled GPCRs and are found both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons.[8] As a partial agonist, this compound produces a submaximal response compared to the endogenous full agonist, serotonin. This can lead to a modulation of serotonergic activity, potentially contributing to its effects on mood and anxiety. The signaling pathway is similar to that of the α2-adrenergic receptor, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Caption: 5-HT1A Receptor Partial Agonism by this compound.
Physiological and Behavioral Effects on the CNS
The modulation of adrenergic and serotonergic systems by this compound results in a range of physiological and behavioral effects.
Table 4: Physiological Effects of this compound on the CNS
| Effect | Species | Dose | Outcome | Reference |
| Neurotransmitter Levels | ||||
| Norepinephrine Efflux | Rat (limbic system) | - | Potentiated the effect of desipramine | [9] |
| Cardiovascular | ||||
| Heart Rate | Human | - | Potential for increase | [9] |
| Blood Pressure | Human | - | Potential for increase | [9] |
| Body Temperature | ||||
| Rectal Temperature | Mouse (normal) | 0.8 mg/kg | Reduction | [10] |
Table 5: Behavioral Effects of this compound on the CNS
| Effect | Species | Dose Range | Outcome | Reference |
| Locomotor Activity | Mouse | - | Increase | [11] |
| Food Intake | Mouse (obese & lean) | - | Significant reduction | [5] |
| Anxiety-like Behavior | Mouse | 0.5 - 2.0 mg/kg | Increased defensive responses | [11] |
| Cognitive Function | Human | - | Reported enhanced focus | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CNS effects of this compound.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of this compound for α2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]rauwolscine.
Materials:
-
Tissue source rich in α2-adrenergic receptors (e.g., bovine cerebral cortex, recombinant cells expressing the receptor).
-
[3H]Rauwolscine (radioligand).
-
Unlabeled this compound (competitor).
-
Phentolamine (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]rauwolscine, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]rauwolscine, and a high concentration of phentolamine (e.g., 10 µM).
-
Competition Binding: Membrane preparation, [3H]rauwolscine, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test is a common behavioral assay used to assess general locomotor activity and anxiety-like behavior in rodents.
Apparatus:
-
A square or circular arena with high, opaque walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena to record the animal's movement.
-
Video tracking software to analyze the recorded behavior.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals at the desired dose and route (e.g., intraperitoneal injection) at a specified time before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration (e.g., 10-30 minutes).
-
Data Analysis: The video tracking software is used to quantify various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another indicator of anxiety.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to remove olfactory cues.
Conclusion
This compound is a pharmacologically active indole alkaloid with significant effects on the central nervous system. Its primary mechanism of action, α2-adrenergic receptor antagonism, leads to increased noradrenergic neurotransmission and resulting stimulant effects. Furthermore, its interactions with serotonin receptors, particularly as a partial agonist at 5-HT1A receptors, add complexity to its pharmacological profile and may modulate its effects on mood and anxiety. The quantitative data on its receptor binding affinities and its observed physiological and behavioral effects provide a solid foundation for further research. The detailed experimental protocols outlined in this guide are intended to facilitate the continued investigation of this compound and its potential as a pharmacological tool or therapeutic agent. Further studies are warranted to fully elucidate its complex CNS effects and to explore its potential clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yohimbine and rauwolscine reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. radioligand binding studies | PPT [slideshare.net]
- 9. Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. researchgate.net [researchgate.net]
- 11. Yohimbine potentiates active defensive responses to threatening stimuli in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
preliminary screening of isorauhimbine for therapeutic potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Isorauhimbine is a diastereomer of yohimbine, belonging to the family of pentacyclic monoterpenoid indole alkaloids. While its stereoisomer, yohimbine, is extensively studied for its potent and selective antagonism of α2-adrenergic receptors, publicly available data on the specific pharmacological profile and therapeutic potential of this compound is notably scarce. This technical guide aims to provide a preliminary assessment of this compound's potential by summarizing the known pharmacology of its closely related stereoisomers—yohimbine, rauwolscine, and corynanthine. By presenting comparative data on receptor binding affinities and outlining general experimental protocols for this class of compounds, this document serves as a foundational resource for researchers initiating screening programs for this compound. The primary mechanism of action for this alkaloid family involves the modulation of the adrenergic system, suggesting that this compound may hold therapeutic promise in conditions where α-adrenergic receptor antagonism is beneficial. However, direct experimental validation is critically required.
Introduction to Yohimbine Stereoisomers
The yohimbine family of alkaloids comprises several stereoisomers, each with a unique three-dimensional arrangement that dictates its pharmacological activity.[1] These alkaloids are primarily extracted from the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus.[1][2] The core structure features five chiral centers, giving rise to multiple diastereomers which are broadly classified based on the stereochemistry of the D-ring into normal (yohimbine), allo (rauwolscine), and pseudo (pseudoyohimbine) subfamilies.[1]
These isomers, while structurally similar, exhibit distinct affinities and selectivities for various neurotransmitter receptors, particularly the α-adrenergic receptors.[3][4] Yohimbine and rauwolscine are well-characterized as potent α2-adrenergic receptor antagonists, whereas corynanthine displays higher affinity for α1-receptors.[3] This differential activity underscores the importance of stereochemistry in drug action and necessitates individual evaluation of each isomer, including this compound, to determine its unique therapeutic potential.
Comparative Pharmacological Data of Yohimbine Isomers
Table 1: Comparative Antagonist Potency (pA2 Values) at α1-Adrenoceptors in Rat Aorta
| Stereoisomer | pA2 Value (vs. Noradrenaline) | pA2 Value (vs. Phenylephrine) | pA2 Value (vs. Guanfacine) |
| Corynanthine | 7.97 | 8.00 | 7.96 |
| Yohimbine | 7.03 | 7.02 | 6.94 |
| Rauwolsine | 6.55 | 6.57 | 6.56 |
Data sourced from a study on rat aortic strips, indicating the order of potency at α1-receptors is corynanthine > yohimbine > rauwolscine.[3]
Table 2: Comparative Binding Affinity (KD Values) at α2-Adrenoceptors in Rat Cerebral Cortex
| Stereoisomer | Receptor Specificity | KD (nM) |
| Yohimbine | α2-Adrenoceptor | 10.13 ± 1.95 |
| Rauwolsine | α2-Adrenoceptor | Higher Affinity than Yohimbine |
| Corynanthine | α2-Adrenoceptor | Lower Affinity than Yohimbine |
Data indicates the high affinity of yohimbine for α2-adrenoceptors. The order of potency for antagonists at these receptors was found to be rauwolscine > yohimbine >> corynanthine.[5]
Inferred Mechanism of Action and Therapeutic Potential
Based on the pharmacology of its isomers, this compound's primary mechanism of action is hypothesized to be the antagonism of α-adrenergic receptors. The specific selectivity for α1 vs. α2 subtypes will be the critical determinant of its therapeutic profile.
α2-Adrenergic Receptor Antagonism
The most prominent action of yohimbine and rauwolscine is the blockade of presynaptic α2-adrenergic receptors.[6] These receptors are part of a negative feedback loop that inhibits the release of norepinephrine (NE) from sympathetic nerve terminals. Antagonism of these receptors leads to increased NE release, resulting in heightened sympathetic activity.[6][7]
This mechanism suggests potential therapeutic applications in:
-
Erectile Dysfunction: Increased norepinephrine in the corpus cavernosum can contribute to penile erection.[1]
-
Septic Cardiomyopathy: Yohimbine has shown cardioprotective effects by inhibiting cardiac iNOS expression and TNF-α production, which are implicated in sepsis-induced myocardial dysfunction.[4]
-
Metabolic Disorders: By blocking α2-receptors on fat cells, these compounds can facilitate lipolysis.[6]
Figure 1. Hypothesized mechanism of this compound at the presynaptic α2-adrenergic receptor.
Recommended Experimental Protocols for Preliminary Screening
To elucidate the specific pharmacological profile of this compound, a series of in vitro and in vivo assays are required. The following protocols are generalized from standard methods used for yohimbine and its analogs.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C).
-
Radioligand: Use a subtype-selective radiolabeled antagonist, such as [3H]-prazosin for α1-receptors or [3H]-rauwolscine/[3H]-yohimbine for α2-receptors.[5][8]
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate IC50 values from the competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.
Figure 2. General workflow for a competitive radioligand binding assay.
Functional Assays for Antagonist Activity
Functional assays are crucial to determine whether this compound acts as an antagonist, agonist, or partial agonist at the target receptors.
Example: cAMP Accumulation Assay for α2-Adrenoceptors
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing an α2-adrenergic receptor subtype, which couples to the Gi protein to inhibit adenylyl cyclase.
-
Treatment: Pre-treat cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a known α2-agonist (e.g., clonidine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable decrease in cAMP levels.
-
Detection: Measure intracellular cAMP levels using a suitable method, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Analysis: An effective antagonist will reverse the agonist-induced decrease in cAMP levels. Plot the data to determine the potency (IC50 or pA2) of this compound.
Conclusion and Future Directions
The preliminary screening of this compound for therapeutic potential is warranted based on the significant and diverse pharmacological activities of its stereoisomers. The existing literature strongly suggests that the α-adrenergic system is the primary target for this class of alkaloids. The key differentiator for this compound will be its specific affinity and selectivity profile for α1 versus α2 receptor subtypes, and for the subtypes within each class.
There is a critical need for direct experimental investigation into this compound. Future research should prioritize:
-
Comprehensive Receptor Profiling: Screening this compound against a broad panel of adrenergic, serotonergic, and dopaminergic receptors to establish a complete pharmacological fingerprint.
-
In Vitro Functional Assays: Characterizing its activity as an antagonist, agonist, or partial agonist at identified targets.
-
In Vivo Preclinical Studies: Evaluating its efficacy in animal models relevant to the conditions suggested by its in vitro profile, such as models for hypertension, metabolic syndrome, or sexual dysfunction.
The successful execution of these studies will be essential to unlock the potential therapeutic applications of this compound and advance it through the drug development pipeline.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Isorauhimbine Solution Preparation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of isorauhimbine solutions intended for in vivo studies. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on established methods for its diastereomer, yohimbine, and common formulation strategies for poorly soluble compounds in preclinical research. It is imperative for researchers to perform initial solubility and stability tests for this compound in the recommended vehicles to ensure accurate dosing and administration.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solvents & Solubility (Yohimbine HCl as reference) |
| This compound | C₂₁H₂₆N₂O₃ | 354.44 | Data not readily available. Initial solubility testing is required. |
| Yohimbine HCl | C₂₁H₂₆N₂O₃ · HCl | 390.90 | DMSO: 15 mg/mL[1] Water: Sparingly soluble[1] (3.33 mg/mL with sonication for Yohimbine HCl)[2] Ethanol: Sparingly soluble[1] |
Experimental Protocols
Prior to any in vivo administration, it is critical to determine the solubility of this compound in the selected vehicle. This can be achieved by preparing supersaturated solutions, allowing them to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant, typically by HPLC or UV-Vis spectroscopy. The stability of the final formulation under the intended storage and experimental conditions should also be assessed.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol is designed for the preparation of a suspension of this compound suitable for oral gavage in rodents. Carboxymethylcellulose sodium (CMC-Na) is a commonly used suspending agent.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the desired dose, concentration, and final volume. For example, to prepare 10 mL of a 5 mg/mL suspension, 50 mg of this compound is required.
-
Weigh the calculated amount of this compound powder accurately using a calibrated balance.
-
Triturate the this compound powder (optional). If the powder is crystalline or has a large particle size, gently grind it in a mortar and pestle to a fine powder. This will aid in the formation of a uniform suspension.
-
Prepare the vehicle. If not already prepared, dissolve 0.5 g of CMC-Na in 100 mL of sterile water with the aid of a magnetic stirrer to create a 0.5% CMC-Na solution.
-
Form a paste. In a small beaker or tube, add a small volume of the 0.5% CMC-Na solution to the weighed this compound powder and mix thoroughly to form a smooth, uniform paste. This prevents clumping when the full volume of the vehicle is added.
-
Dilute to the final volume. Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring with a magnetic stirrer.
-
Ensure homogeneity. Continue stirring for at least 15-30 minutes to ensure the particles are evenly suspended. The final product should be a homogenous suspension.
-
Store appropriately. Store the suspension in a sterile, labeled container. It is recommended to store at 2-8°C and protect from light. Before each use, the suspension must be thoroughly vortexed or stirred to ensure uniform distribution of the compound. Stability of the suspension should be determined.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution/Suspension)
For intraperitoneal (IP) administration, a clear solution is preferred to avoid irritation and ensure consistent absorption. However, if this compound has low aqueous solubility, a co-solvent system or a fine suspension may be necessary. The following is a common vehicle system for compounds with poor water solubility. Note: The ratio of the solvents may need to be adjusted based on the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Calibrated balance
-
Sterile tubes and syringes
-
Vortex mixer
Procedure:
-
Determine the desired concentration of this compound. This will depend on the required dose and the maximum injection volume for the animal model (e.g., typically 10 mL/kg for mice).
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO. In a sterile tube, add the weighed this compound to a small volume of DMSO. A common starting point for formulation is to use up to 10% DMSO in the final volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG300. To the DMSO solution, add PEG300. A common ratio is around 40% of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween-80. Add a small amount of Tween-80 (e.g., 5% of the final volume) to the mixture. Tween-80 acts as a surfactant to improve solubility and stability. Mix until the solution is homogenous.
-
Add sterile saline. Slowly add sterile saline to the mixture to reach the final desired volume, while continuously mixing. The final solution should be clear. If precipitation occurs, the formulation will need to be optimized by adjusting the solvent ratios.
-
Final formulation example (adjust as needed):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Sterile filtration (for solutions). If a clear solution is obtained, it should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage. Store the final solution/suspension at 2-8°C, protected from light. The stability of the formulation should be evaluated. If a suspension is formed, it must be vortexed vigorously before each injection to ensure dose uniformity.
Mandatory Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for preparing this compound oral suspension.
Caption: Workflow for preparing this compound IP injection.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not as extensively documented as for yohimbine, it is known to be an alkaloid, and like yohimbine, it may interact with adrenergic receptors. The following diagram illustrates the logical relationship between the compound's properties and the formulation strategy.
Caption: Logical approach to this compound formulation.
References
Application Notes & Protocols for Isorauhimbine Quantification in Plasma
Introduction
Isorauhimbine, a diastereomer of yohimbine, is an indole alkaloid with potential pharmacological applications. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are adapted from established and validated methods for its stereoisomer, yohimbine, and are intended for use by researchers, scientists, and drug development professionals.[1][2][3]
I. Analytical Methodologies
Two primary sample preparation techniques are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Both methods are followed by UPLC-MS/MS analysis.
A. Method 1: Protein Precipitation (PPT) followed by UPLC-MS/MS
This method is rapid and straightforward, making it suitable for high-throughput analysis.
1. Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), such as yohimbine-d3 or a structurally similar compound.[1][2][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[1][2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.5 0.4 5 95 2.0 0.4 5 95 2.1 0.4 95 5 | 3.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound, based on Yohimbine):
-
This compound: Precursor ion (m/z) 355.2 → Product ion (m/z) 144.1 (Quantifier), 355.2 → 212.1 (Qualifier).[1]
-
Internal Standard (e.g., Yohimbine-d3): Precursor ion (m/z) 358.2 → Product ion (m/z) 147.1.
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.0 kV; Source temperature: 150°C; Desolvation temperature: 400°C; Cone gas flow: 50 L/hr; Desolvation gas flow: 800 L/hr).
-
2. Data Presentation
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
B. Method 2: Liquid-Liquid Extraction (LLE) followed by UPLC-MS/MS
LLE can provide cleaner extracts compared to PPT, potentially reducing matrix effects.[3]
1. Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature and vortex.
-
To 100 µL of plasma in a glass tube, add 25 µL of 1 M NaOH to basify the sample.
-
Add the internal standard solution.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
-
-
UPLC-MS/MS Conditions:
-
The UPLC-MS/MS conditions would be the same as described in Method 1.
-
2. Data Presentation
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%RE) | ± 10% |
| Recovery | > 90% |
| Matrix Effect | Negligible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
II. Visualization of Experimental Workflows
Caption: Protein Precipitation Workflow
Caption: Liquid-Liquid Extraction Workflow
III. Discussion
The choice between Protein Precipitation and Liquid-Liquid Extraction depends on the specific requirements of the study. PPT is faster and requires less solvent, making it suitable for a large number of samples.[2] LLE, on the other hand, generally provides a cleaner sample extract, which can lead to lower matrix effects and improved sensitivity.[3]
The UPLC-MS/MS parameters provided are a starting point and should be optimized for the specific instrument being used. The MRM transitions for this compound are hypothetical and based on the fragmentation pattern of its diastereomer, yohimbine. It is essential to confirm these transitions by infusing a pure standard of this compound into the mass spectrometer.
Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
IV. Conclusion
The UPLC-MS/MS methods detailed in this document provide a robust framework for the sensitive and accurate quantification of this compound in plasma. By following these protocols and performing a thorough method validation, researchers can obtain high-quality data for pharmacokinetic and other related studies.
References
- 1. Simultaneous determination of reserpine, rescinnamine, and yohimbine in human plasma by ultraperformance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of microdosed oral yohimbine and its major metabolite in human plasma in the picogram range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorauhimbine as a Pharmacological Tool in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine, also known as rauwolscine or α-yohimbine, is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. It serves as a potent and selective antagonist of α2-adrenergic receptors, making it a valuable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes within the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its mechanism of action, receptor binding profile, and its application in key experimental paradigms.
Pharmacological Profile
This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly presynaptic autoreceptors that regulate the release of norepinephrine. By blocking these receptors, this compound inhibits the negative feedback mechanism, leading to an increase in norepinephrine release in the synaptic cleft. This modulation of noradrenergic neurotransmission underlies many of its central and peripheral effects.
Data Presentation: Receptor Binding Affinities
The following tables summarize the quantitative data on the binding affinity (Ki) of this compound for various neurotransmitter receptors. This information is crucial for designing experiments and interpreting results, allowing researchers to assess the compound's potency and selectivity.
Table 1: this compound (Rauwolscine) Binding Affinities (Ki) for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α2A-Adrenergic | 3.5 | |
| α2B-Adrenergic | 0.37 | |
| α2C-Adrenergic | 0.13 | |
| α2D-Adrenergic | 63.6 |
Table 2: this compound (Rauwolscine) Binding Affinities (Ki) for Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 14-40 (Partial Agonist) | |
| 5-HT2B | 14.3 (Antagonist) |
Note: this compound has been reported to act as a partial agonist at 5-HT1A receptors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a general workflow for its application in neuroscience research.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a pharmacological tool.
In Vivo Microdialysis for Norepinephrine Release
This protocol describes the use of in vivo microdialysis to measure changes in extracellular norepinephrine levels in a specific brain region following the administration of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for norepinephrine analysis
-
Animal model (e.g., adult male Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 48-72 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular norepinephrine levels.
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer the drug via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe for local administration).
-
Post-Administration Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the effect of this compound on norepinephrine release.
-
Sample Analysis: Analyze the collected dialysate samples for norepinephrine concentration using HPLC-ED.
-
Data Analysis: Express the norepinephrine concentrations as a percentage of the mean baseline values. Perform statistical analysis to determine the significance of the changes observed after this compound administration.
Behavioral Assays
This compound can be used to investigate the role of the noradrenergic system in various behaviors, including anxiety and depression-like states.
The EPM test is used to assess anxiety-like behavior in rodents.[1][2][3] Anxiolytic compounds typically increase the time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Animal model (e.g., adult male mice)
-
Video tracking software
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., 30 minutes before the test via intraperitoneal injection).
-
Testing: Place the mouse in the center of the EPM, facing one of the closed arms.[1] Allow the animal to explore the maze for a set period (typically 5 minutes).[1][4]
-
Data Collection: Record the session using a video camera and analyze the footage using tracking software. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
The FST is a common behavioral assay to screen for potential antidepressant effects.[5][6][7] A decrease in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Cylindrical water tank
-
Water at a controlled temperature (23-25°C)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Animal model (e.g., adult male mice)
-
Video recording equipment
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., 30-60 minutes before the test via intraperitoneal injection).
-
Testing: Gently place the mouse into the water-filled cylinder for a 6-minute session.[5] The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws.[6]
-
Data Collection: Record the entire session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Electrophysiology
Electrophysiological recordings can be used to directly assess the effects of this compound on neuronal activity.
General Protocol Outline (In Vitro Brain Slice Electrophysiology):
-
Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., locus coeruleus, prefrontal cortex) from an anesthetized animal.
-
Recording: Place the slice in a recording chamber continuously perfused with aCSF. Obtain whole-cell patch-clamp recordings from individual neurons.
-
Baseline Recording: Record baseline neuronal activity, including spontaneous firing rate and synaptic currents.
-
This compound Application: Bath-apply this compound at a known concentration to the slice.
-
Effect Measurement: Record the changes in neuronal firing rate, membrane potential, and synaptic activity following this compound application.
-
Data Analysis: Quantify the changes in electrophysiological parameters and perform statistical analysis.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the α2-adrenergic system in the brain. Its selectivity and potency make it suitable for a range of in vivo and in vitro neuroscience applications. The protocols outlined in this document provide a starting point for researchers to investigate the multifaceted functions of noradrenergic signaling in health and disease. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for robust and reproducible findings.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. mmpc.org [mmpc.org]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Isorauhimbine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the determination of isorauhimbine using High-Performance Liquid Chromatography (HPLC). This compound is a diastereomer of yohimbine, both of which are indole alkaloids found in plants of the Rauwolfia species. Due to the structural similarity to yohimbine, a well-studied alkaloid, the presented methodology is adapted from established HPLC methods for yohimbine and other related Rauwolfia alkaloids. This protocol is intended to serve as a robust starting point for method development and validation for the quantitative analysis of this compound in various sample matrices.
Introduction
This compound, an indole alkaloid, is of significant interest to researchers in pharmacology and drug development due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and specificity.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is based on established protocols for the separation of yohimbine and other Rauwolfia alkaloids, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of organic solvent and an aqueous buffer.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Triethylamine (TEA) (≥99.5%)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Triethylamine, pH adjusted to 3.0 with Formic AcidB: Acetonitrile |
| Gradient Elution | 0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on the typical absorbance of yohimbine isomers)[1]. A UV scan of this compound standard is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
This protocol provides a general guideline for the extraction of this compound from Rauwolfia plant material. The efficiency of the extraction should be determined and optimized for the specific plant part and matrix.
-
Grinding: Grind the dried plant material (e.g., roots, bark) to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 50 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure at a temperature not exceeding 50 °C.
-
Reconstitution: Dissolve the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Protocol
For quantitative applications, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution of this compound. Peak purity analysis using a PDA detector is also recommended.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions (at least five concentrations). The correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The precision is typically expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically S/N = 3).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically S/N = 10).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 | |
| RSD of Peak Area (n=6) | ≤ 2% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (µg/mL) | |
| LOQ (µg/mL) | |
| Accuracy (% Recovery) | |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | ≤ 2% |
| - Intermediate (Inter-day) | ≤ 3% |
Visualization
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
This diagram illustrates the sequential steps from sample preparation of plant material through to HPLC analysis and final data processing and reporting.
This comprehensive guide provides a solid foundation for researchers and scientists to develop and validate a reliable HPLC method for the quantitative analysis of this compound. Adherence to good laboratory practices and thorough method validation will ensure the generation of accurate and reproducible results.
References
Application Notes and Protocols for Isorauhimbine in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine, also known as rauwolscine, is a diastereoisomer of yohimbine and a potent antagonist of α2-adrenergic receptors. It also exhibits affinity for α1-adrenergic receptors. These properties make it a valuable pharmacological tool for investigating the role of adrenergic signaling in various physiological processes, particularly in smooth muscle contraction and relaxation. Isolated tissue bath experiments are a fundamental in vitro method to characterize the pharmacological profile of compounds like this compound. This document provides detailed protocols and quantitative data for the use of this compound in such experimental setups.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound (rauwolscine) in isolated tissue bath experiments. The pA2 value is a measure of the potency of a competitive antagonist, where a higher pA2 value indicates greater potency.
Table 1: Antagonist Potency (pA2 values) of this compound (Rauwolscine) at α-Adrenoceptors in Various Isolated Tissues
| Tissue | Agonist | Receptor Target | This compound (Rauwolscine) pA2 | Reference |
| Rat Vas Deferens (stimulated) | Clonidine | Prejunctional α2 | 7.8 | [1] |
| Rat Anococcygeus Muscle | Noradrenaline | Postjunctional α1 | 7.3 | [1] |
| Rat Aortic Strips | Noradrenaline | Postjunctional α1 | 6.88 ± 0.08 | [2] |
| Rat Aortic Strips | Phenylephrine | Postjunctional α1 | 6.92 ± 0.09 | [2] |
| Rat Aortic Strips | Guanfacine | Postjunctional α1 | 6.96 ± 0.11 | [2] |
Table 2: Comparative Antagonist Potency (pA2 values) of Yohimbine Stereoisomers
| Compound | Tissue | Receptor Target | pA2 Value | Reference |
| This compound (Rauwolscine) | Rat Vas Deferens | Prejunctional α2 | 7.8 | [1] |
| Yohimbine | Rat Vas Deferens | Prejunctional α2 | 8.0 | [1] |
| Corynanthine | Rat Vas Deferens | Prejunctional α2 | 5.8 | [1] |
| This compound (Rauwolscine) | Rat Anococcygeus Muscle | Postjunctional α1 | 7.3 | [1] |
| Yohimbine | Rat Anococcygeus Muscle | Postjunctional α1 | 6.6 | [1] |
| Corynanthine | Rat Anococcygeus Muscle | Postjunctional α1 | 7.5 | [1] |
| This compound (Rauwolscine) | Rat Aortic Strips | Postjunctional α1 | ~6.9 | [2] |
| Yohimbine | Rat Aortic Strips | Postjunctional α1 | ~7.1 | [2] |
| Corynanthine | Rat Aortic Strips | Postjunctional α1 | ~7.8 | [2] |
Experimental Protocols
General Isolated Tissue Bath Setup
A standard isolated tissue bath system is required for these experiments.[3][4] This setup typically includes:
-
A water-jacketed organ bath to maintain a constant temperature (usually 37°C).
-
A reservoir for physiological salt solution (e.g., Krebs-Henseleit solution).
-
An aeration system to bubble the solution with carbogen (95% O2, 5% CO2) to provide oxygen and maintain pH.[5]
-
An isometric force transducer to measure tissue contraction and relaxation.
-
A data acquisition system to record and analyze the data.
Preparation of Krebs-Henseleit Solution
The physiological salt solution is crucial for maintaining tissue viability. A commonly used solution is Krebs-Henseleit buffer.
Composition of Krebs-Henseleit Solution (g/L):
| Component | Concentration (g/L) |
| Sodium Chloride (NaCl) | 6.9 |
| Potassium Chloride (KCl) | 0.35 |
| Calcium Chloride (CaCl2) Dihydrate | 0.373 |
| Potassium Phosphate Monobasic (KH2PO4) | 0.16 |
| Magnesium Sulfate (MgSO4) Anhydrous | 0.141 |
| Sodium Bicarbonate (NaHCO3) | 2.1 |
| D-Glucose | 2.0 |
Preparation Steps:
-
Dissolve all components except for calcium chloride and sodium bicarbonate in 90% of the final volume of distilled water.
-
Separately dissolve calcium chloride in a small amount of water and add it to the main solution while stirring.
-
Add sodium bicarbonate and stir until fully dissolved.
-
Adjust the pH to 7.4 by bubbling with carbogen gas (95% O2, 5% CO2).
-
Bring the solution to the final volume with distilled water.
Tissue Preparation and Mounting
a) Rat Vas Deferens:
-
Humanely euthanize a male rat according to institutional guidelines.
-
Isolate the vas deferens and carefully clean it of adhering connective tissue.
-
Mount the tissue vertically in the organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular washing every 15 minutes.[6]
b) Rat Aortic Strips:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Carefully remove adhering fat and connective tissue in a petri dish containing cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ bath.
-
Allow the tissue to equilibrate under a resting tension of 2 g for 60-90 minutes, washing every 20 minutes.[2]
Determination of pA2 Value (Schild Analysis)
The pA2 value is determined to quantify the potency of a competitive antagonist like this compound.
-
Establish a Control Agonist Concentration-Response Curve:
-
After equilibration, elicit contractions by adding cumulative concentrations of an agonist (e.g., noradrenaline for aortic strips, clonidine for prejunctional effects in vas deferens).
-
Record the contractile response until a maximum is reached.
-
Wash the tissue repeatedly until it returns to the baseline resting tension.
-
-
Incubate with Antagonist:
-
Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
-
Generate a Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative addition of the agonist and record the responses. The curve should be shifted to the right.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly and allow it to recover.
-
Repeat steps 2 and 3 with at least two other concentrations of this compound.
-
-
Calculate the Dose Ratio and Construct a Schild Plot:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of this plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of this compound at α-Adrenergic Receptors
Caption: this compound's primary action is blocking presynaptic α2-receptors, increasing norepinephrine release.
Experimental Workflow for pA2 Determination
Caption: Workflow for determining the pA2 value of an antagonist using Schild analysis in isolated tissue.
Logical Relationship of α-Adrenoceptor Antagonism
References
- 1. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual effect of alpha-adrenoceptor antagonists in rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Isorauhimbine (Rauwolscine) in Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorauhimbine, also widely known as rauwolscine or α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1][2] As a diastereomer of yohimbine, it is a valuable pharmacological tool for the characterization of α2-adrenergic receptor subtypes (α2A, α2B, and α2C) and for screening compound libraries to identify novel adrenergic ligands. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3][4] This document provides detailed protocols and data for the application of this compound in competitive radioligand binding assays to determine the affinity (Ki) of test compounds for α2-adrenergic receptors.
Principle of Competitive Radioligand Binding
Competitive binding assays are used to determine the affinity of an unlabeled test compound (like this compound) for a receptor by measuring its ability to compete off a radiolabeled ligand ([³H]-ligand) that has a known affinity.[3] A fixed concentration of the radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.
Caption: Principle of competitive binding at a receptor site.
Applications of this compound in Research
-
Receptor Subtype Characterization: Used to differentiate between α2-adrenergic receptor subtypes.
-
High-Throughput Screening (HTS): Serves as a reference compound in screening assays to identify new α2-adrenergic antagonists or agonists.
-
Pharmacological Validation: Validates the involvement of α2-adrenergic pathways in physiological and pathological processes.
-
Off-Target Profiling: Due to its known affinity for other receptors (e.g., serotonin), it can be used in panels to assess the selectivity of new chemical entities.[5][6]
Quantitative Binding Data for this compound (Rauwolscine)
This compound displays high affinity for all three α2-adrenergic receptor subtypes. It also shows notable affinity for certain serotonin receptors, which should be considered when interpreting results.
| Receptor Target | Species | Radioligand Used | Ki (nM) | Kd (nM) | Reference |
| α2-Adrenergic Receptor | Human (Kidney) | [³H]-Rauwolscine | - | 0.98 | [7] |
| α2-Adrenergic Receptor | Human (Brain) | [³H]-Rauwolscine | - | 4.7 | |
| α2-Adrenergic Receptor | Bovine (Cortex) | [³H]-Rauwolscine | - | 2.5 | [1] |
| α1-Adrenergic Receptor | Rat (Kidney) | [³H]-Rauwolscine | 33.2 (for Prazosin) | - | [7] |
| 5-HT1A Receptor | Human | [³H]-8-OH-DPAT | 158 | - | |
| 5-HT2B Receptor | Human (cloned) | [³H]-5-HT | 14.3 | - | [6] |
Note: The Ki value for Prazosin at the α2-receptor labeled by [³H]-rauwolscine indicates rauwolscine's selectivity over α1-antagonists at this site.
Alpha-2 Adrenergic Receptor Signaling Pathway
α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[8][9] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA) and modulates downstream cellular functions. As an antagonist, this compound blocks this cascade by preventing agonist binding.
Caption: Inhibitory signaling cascade of the α2-adrenergic receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes how to determine the affinity (Ki) of a test compound by its ability to compete with a radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-Clonidine) for binding to α2-adrenergic receptors in a cell membrane preparation.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
A. Materials and Reagents
-
Receptor Source: Cell membranes from tissue (e.g., rat cerebral cortex) or cultured cells expressing α2-adrenergic receptors.
-
Unlabeled Ligand: this compound (Rauwolscine) stock solution (e.g., 10 mM in DMSO).
-
Radioligand: [³H]-Rauwolscine or another suitable α2-adrenergic radioligand (e.g., [³H]-Clonidine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Determinator: High concentration of a non-radiolabeled α2-ligand (e.g., 10 µM phentolamine).[7]
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[10]
-
Scintillation Fluid (e.g., Betaplate Scint).[10]
-
Microplate Scintillation Counter.
-
96-well microplates.
B. Membrane Preparation
-
Homogenize tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitors).[10]
-
Centrifuge at low speed (e.g., 1,000 x g for 5 min) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.[10]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Store aliquots at -80°C until use.
C. Assay Procedure (96-Well Plate Format)
-
Prepare serial dilutions of the test compound (and this compound as a positive control) in assay buffer. Typically, 10-12 concentrations covering a 5-log unit range are used.
-
To each well of a 96-well plate, add the components in the following order (final volume of 250 µL):[10]
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Determinator (for Non-Specific Binding) OR 50 µL of test compound dilution.
-
150 µL of diluted membrane preparation (typically 10-50 µg protein/well).
-
50 µL of radioligand diluted in assay buffer (at a final concentration near its Kd value, e.g., 1-3 nM [³H]-Rauwolscine).
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mat (e.g., 30 minutes at 50°C).[10]
-
Add scintillation fluid to each filter spot and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
D. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without any competitor) against the log concentration of the test compound.
-
Determine IC50: Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).
-
References
- 1. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Isorauhimbine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isorauhimbine, also known as rauwolscine, is a diastereoisomer of yohimbine and a selective α2-adrenergic receptor antagonist. It is a valuable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes. This document provides detailed application notes and protocols for the administration of this compound in rodent models, including common administration routes, dosage information, and experimental procedures. The information is compiled from preclinical studies and aims to provide a comprehensive guide for researchers. While specific data on this compound is limited, information from its well-studied diastereoisomer, yohimbine, is included for comparative purposes and to provide guidance on general procedures.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data on the administration of this compound (rauwolscine) and its diastereoisomer yohimbine in rodent models.
Table 1: Intravenous Administration of Yohimbine Diastereoisomers in Rats
| Compound | Dose (µg) | Effect on Blood Pressure (Anesthetized Rats) | Effect on Blood Pressure (Conscious Rats) | Effect on Heart Rate (Conscious Rats) | Reference |
| This compound (Rauwolscine) | 20 | Not specified | Increased | Increased (Potency: Rauwolscine > Yohimbine > Corynanthine) | [1] |
| 40 | Decreased (Potency: Corynanthine > Yohimbine > Rauwolscine) | Not specified | Not specified | [1] | |
| Yohimbine | 20 | Not specified | Increased | Increased | [1] |
| 40 | Decreased | Not specified | Not specified | [1] | |
| Corynanthine | 20 | Not specified | Increased | Increased | [1] |
| 40 | Decreased | Not specified | Not specified | [1] | |
| 3-epi-alpha-yohimbine | 10-500 (infusion) | Decreased (Least potent) | Not specified | Not specified | [1] |
Table 2: Intraperitoneal Administration of Yohimbine in Rodents
| Species | Dose (mg/kg) | Observed Effects | Reference |
| Rat | 0.5 - 2.0 | Locomotor activation, tachycardia, mild hypertension. | [2] |
| Rat | 3.0 - 4.5 | Reversal of hypertension, locomotor suppression, profound hypothermia. | [2] |
| Rat | 2.0 | No significant effect on locomotor activity. | [3] |
| Rat | 0.5, 1.0, 2.0 | Reinstatement of reward-seeking behavior. | [3] |
| Mouse | 0.5, 1.0, 2.0 | Increased active defensive responses. | [4] |
Table 3: Subcutaneous Administration of Yohimbine in Rats
| Dose (µg/kg) | Effect on Water Intake | Reference |
| up to 1000 | No effect on baseline water intake. | [5] |
| In combination with isoproterenol or angiotensin II | Enhanced water intake. | [5] |
Experimental Protocols
The following are detailed methodologies for common administration routes in rodent models. These protocols are generalized and should be adapted based on specific experimental needs and institutional guidelines.
Intraperitoneal (IP) Injection
Materials:
-
This compound solution in a suitable vehicle (e.g., sterile saline, 10% DMSO in saline).
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats).[6]
-
70% ethanol for disinfection.
-
Animal scale.
Procedure:
-
Preparation: Weigh the animal to calculate the correct injection volume. Prepare the this compound solution and draw it into the syringe, removing any air bubbles.
-
Restraint:
-
Mouse: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Rat: A two-person technique is often preferred for rats. One person restrains the rat by holding its head and upper body, while the second person performs the injection.[6]
-
-
Injection Site: Turn the animal to expose the abdomen. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel. Slowly inject the solution.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Intravenous (IV) Injection (Tail Vein)
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats).
-
A restraining device for rodents.
-
Heat lamp or warm water to dilate the tail vein.
-
70% ethanol.
Procedure:
-
Preparation: Prepare the this compound solution. Warm the animal's tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.
-
Restraint: Place the animal in a suitable restraining device.
-
Vein Identification: Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.
-
Injection: With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small amount of blood entering the hub of the needle.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection
Materials:
-
This compound solution.
-
Sterile syringes (1 mL) and needles (25-27 gauge).
-
70% ethanol.
Procedure:
-
Preparation: Prepare the this compound solution in the syringe.
-
Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Disinfect the injection site. Insert the needle into the base of the skin tent, parallel to the body. Aspirate to ensure a blood vessel has not been entered.
-
Administration: Slowly inject the solution. A small lump will form under the skin, which will dissipate as the solution is absorbed.
-
Post-injection: Withdraw the needle and return the animal to its cage.
Oral Gavage
Materials:
-
This compound solution or suspension.
-
Sterile syringes.
-
Flexible or rigid gavage needles with a ball tip (18-20 gauge for mice, 16-18 gauge for rats).[7]
-
Animal scale.
Procedure:
-
Preparation: Weigh the animal and prepare the correct volume of the this compound formulation. The maximum recommended volume is 10 ml/kg for mice and 20 ml/kg for rats.[7]
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the animal's snout.
-
Restraint: Restrain the animal firmly, holding the head and neck in a straight line with the body to facilitate passage of the needle into the esophagus.[8]
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured depth. There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.[8]
-
Administration: Once the needle is correctly positioned, slowly administer the solution.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress or discomfort.
Mandatory Visualizations
Signaling Pathways
This compound, as an α2-adrenergic receptor antagonist, is expected to modulate signaling pathways similar to its diastereoisomer, yohimbine. The primary mechanism involves the blockade of presynaptic α2-adrenergic receptors, leading to an increase in norepinephrine release. This, in turn, can affect downstream signaling cascades.
References
- 1. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yohimbine potentiates active defensive responses to threatening stimuli in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of yohimbine and tolazoline on isoproterenol and angiotensin II-induced water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Screening Isorauhimbine Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine is a naturally occurring indole alkaloid and a diastereomer of yohimbine. While yohimbine is well-characterized as a selective α2-adrenergic receptor antagonist, the specific biological effects and therapeutic potential of this compound are less understood. Preliminary studies suggest that this compound possesses drug-like properties, indicating its potential for development as a therapeutic agent.[1] Given its structural similarity to yohimbine, it is hypothesized that this compound's primary mechanism of action involves the modulation of adrenergic receptors and their downstream signaling pathways.[2][3][4][5][6][7][8]
These application notes provide a comprehensive framework for developing and implementing a suite of cell-based assays to screen for the biological effects of this compound. The primary objectives of these assays are to:
-
Determine the cytotoxic potential of this compound on various cell lines.
-
Investigate the pro-apoptotic or anti-apoptotic effects of this compound.
-
Characterize the interaction of this compound with α2-adrenergic receptors.
-
Elucidate the impact of this compound on downstream signaling pathways, specifically cyclic adenosine monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK) phosphorylation.
The following protocols are designed to be robust and adaptable for high-throughput screening, enabling the efficient evaluation of this compound and its analogs for drug discovery and development.
Experimental Workflow Overview
The overall workflow for screening this compound effects is depicted below. The process begins with initial cytotoxicity screening to determine the appropriate concentration range for subsequent functional assays. This is followed by apoptosis assays to assess the mode of cell death. Finally, target-specific functional assays are performed to investigate the effect of this compound on α2-adrenergic receptor signaling.
Data Presentation
Quantitative data from the screening assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Cell Line B | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Apoptotic Effect of this compound (Annexin V Assay)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Cell Line A | Control | |||
| This compound (IC50) | ||||
| Staurosporine (Positive Control) | ||||
| Cell Line B | Control | |||
| This compound (IC50) | ||||
| Staurosporine (Positive Control) |
Table 3: Effect of this compound on cAMP Production in α2-Adrenergic Receptor Expressing Cells
| Cell Line | Treatment | Forskolin (10 µM) | This compound (µM) | cAMP Concentration (nM) | % Inhibition of Forskolin-stimulated cAMP |
| CHO-α2A | Control | - | - | N/A | |
| Forskolin | + | - | 0 | ||
| This compound | + | 0.1 | |||
| This compound | + | 1 | |||
| This compound | + | 10 | |||
| Yohimbine (Control) | + | 10 |
Table 4: Effect of this compound on ERK Phosphorylation in α2-Adrenergic Receptor Expressing Cells
| Cell Line | Treatment | Agonist | This compound (µM) | Fold Change in p-ERK/Total ERK |
| HEK293-α2B | Control | - | - | 1.0 |
| Agonist | + | - | ||
| This compound + Agonist | + | 0.1 | ||
| This compound + Agonist | + | 1 | ||
| This compound + Agonist | + | 10 | ||
| Yohimbine + Agonist | + | 10 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and is used to establish the IC50 value.[9][10][11][12][13]
Materials:
-
Cell lines (e.g., CHO-K1, HEK293, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15][16][17]
Materials:
-
Cells treated with this compound (at IC50 concentration) and controls
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., at the predetermined IC50) for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of α2-adrenergic receptor activation by an agonist, and its reversal by an antagonist like this compound.[18][19][20][21][22]
Materials:
-
Cell line expressing α2-adrenergic receptors (e.g., CHO-α2A or HEK293-α2B)[23][24][25]
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well plates
Procedure:
-
Seed α2-adrenergic receptor-expressing cells in a 384-well plate and grow to confluence.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-incubate the cells with varying concentrations of this compound or a known α2-antagonist (e.g., yohimbine) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of this compound for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation by this compound.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be modulated by α2-adrenergic receptor activation.[26][27][28][29][30]
Materials:
-
Cell line expressing α2-adrenergic receptors
-
This compound
-
A suitable α2-adrenergic agonist (e.g., clonidine or UK-14,304)
-
Phospho-ERK and Total-ERK antibodies
-
ERK phosphorylation assay kit (e.g., ELISA-based or Western blot)
-
96-well plates
Procedure:
-
Seed α2-adrenergic receptor-expressing cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with an α2-adrenergic agonist for 5-10 minutes.
-
Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using an appropriate assay format (e.g., cell-based ELISA or Western blot).
-
Normalize the p-ERK signal to the total ERK signal and express the results as fold change over the unstimulated control.
Conclusion
The described cell-based assays provide a robust and systematic approach to screen for the biological effects of this compound. By progressing through the workflow of cytotoxicity, apoptosis, and target-specific functional assays, researchers can efficiently characterize the pharmacological profile of this compound. This information is critical for assessing its therapeutic potential and guiding further drug development efforts. The provided protocols and data presentation formats are intended to serve as a detailed guide for scientists in academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Yohimbine - Wikipedia [en.wikipedia.org]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. criver.com [criver.com]
- 24. criver.com [criver.com]
- 25. cellsciences.com [cellsciences.com]
- 26. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 27. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. revvity.com [revvity.com]
Application Notes: Isorauhimbine in the Study of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine is an indole alkaloid and a stereoisomer of yohimbine.[1] Like its related isomers, which include yohimbine, rauwolscine, and corynanthine, this compound belongs to a class of compounds that have garnered significant interest for their pharmacological activity, primarily through their interaction with adrenergic receptors.[1][2] The stereochemical configuration of these molecules is a critical determinant of their receptor selectivity and functional effects.[2] While yohimbine and rauwolscine are well-characterized as potent and selective α2-adrenergic receptor antagonists, leading to their widespread use as research tools to study noradrenergic neurotransmission, specific data on this compound is less prevalent.[3]
These application notes will provide a comprehensive overview of the mechanism of action of yohimbine isomers, summarize the available quantitative data for the most-studied compounds in this class, and provide detailed protocols that can be adapted for the investigation of this compound's effects on neurotransmitter release.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
The primary mechanism by which yohimbine and its isomers like rauwolscine influence neurotransmitter release is through the antagonism of α2-adrenergic receptors.[1][4] These receptors are key components of a negative feedback loop that regulates the release of norepinephrine (NE) from presynaptic nerve terminals.[4]
The Process:
-
Norepinephrine is released from a presynaptic neuron into the synaptic cleft.
-
In addition to acting on postsynaptic receptors, NE binds to presynaptic α2-autoreceptors.
-
Activation of these α2-autoreceptors initiates an intracellular signaling cascade that inhibits further release of NE from the presynaptic terminal.[4]
-
This compound, acting as an antagonist, blocks these α2-autoreceptors.
-
By preventing NE from binding to these autoreceptors, the negative feedback mechanism is disinhibited.
-
This results in a sustained and increased release of norepinephrine into the synaptic cleft.[1][5]
This targeted action makes this compound and its isomers valuable tools for studying the role of the noradrenergic system in various physiological and pathological processes.
Caption: Signaling pathway of α2-adrenergic receptor antagonism.
Data Presentation: Receptor Binding Profiles of Yohimbine Isomers
The pharmacological effects of yohimbine isomers are dictated by their affinity and selectivity for various neurotransmitter receptors. While specific quantitative data for this compound is limited in publicly available literature, the data for yohimbine, rauwolscine, and corynanthine provide a critical reference point for researchers. These compounds exhibit distinct profiles, particularly in their selectivity for α-adrenergic receptor subtypes. Yohimbine and rauwolscine are potent α2 antagonists, whereas corynanthine shows preference for α1 receptors.[3][6]
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Yohimbine | α2-Adrenergic | 10.13 | Rat (Cortex) | [³H]-Yohimbine | [6] |
| α2-Adrenergic | 6.2 | Human (Platelet) | [³H]-Yohimbine | [7] | |
| Rauwolscine | α2-Adrenergic | More potent than yohimbine | Rat (Cortex) | [³H]-Yohimbine | [6] |
| Corynanthine | α2-Adrenergic | Much less potent than yohimbine | Rat (Cortex) | [³H]-Yohimbine | [6] |
| α1-Adrenergic | 10-fold more potent than at α2 | Dog (in vivo) | N/A | [3] |
Note: This table summarizes representative data. Ki values can vary based on experimental conditions, tissue type, and radioligand used.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on neurotransmitter release. These are template protocols that should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Receptor Binding Assay
This protocol determines the binding affinity of this compound for α2-adrenergic receptors using a competitive radioligand binding assay.
Caption: Workflow for an in vitro receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of radioligand (e.g., 2-5 nM [³H]-Yohimbine).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle.
-
Membrane preparation (50-100 µg protein).
-
-
Define non-specific binding using a high concentration of a known α2 antagonist (e.g., 10 µM yohimbine).
-
Incubate at room temperature (e.g., 25°C) for 60 minutes.
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vitro Neurotransmitter Release from Brain Slices
This protocol measures this compound's ability to enhance depolarization-evoked norepinephrine release from acute brain slices.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
Prepare 300-400 µm thick coronal slices of the brain region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Neurotransmitter Release Assay:
-
Transfer individual slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Collect baseline perfusate samples every 5 minutes.
-
Stimulate neurotransmitter release (S1) by switching to a high-potassium (high K⁺) aCSF (e.g., 30 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for 2-5 minutes.
-
Return to normal aCSF and allow for a washout period (e.g., 30-40 minutes). During this period, introduce this compound into the perfusion medium at the desired concentration.
-
Apply a second high K⁺ stimulation (S2) in the continued presence of this compound.
-
Collect perfusate fractions throughout the experiment for later analysis.
-
-
Sample Analysis:
-
Immediately add an antioxidant (e.g., perchloric acid) to the collected fractions to prevent norepinephrine degradation.
-
Quantify norepinephrine concentration in each fraction using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the total amount of norepinephrine released above baseline for both stimulation periods (S1 and S2).
-
Express the data as a ratio of the second release to the first release (S2/S1).
-
Compare the S2/S1 ratio from this compound-treated slices to the ratio from control (vehicle-treated) slices. An S2/S1 ratio significantly greater than control indicates that this compound enhanced depolarization-evoked norepinephrine release.
-
Protocol 3: In Vivo Microdialysis
This protocol measures extracellular norepinephrine levels in a specific brain region of an awake, freely moving animal following systemic or local administration of this compound.[8][9]
Caption: Workflow for an in vivo microdialysis experiment.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex) using precise stereotaxic coordinates.
-
Secure the cannula assembly to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cut-off) through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period for the tissue to stabilize.
-
Begin collecting dialysate samples into vials containing an antioxidant every 15-20 minutes.
-
After collecting 3-4 stable baseline samples, administer this compound via the desired route (e.g., intraperitoneal injection or directly through the probe via reverse dialysis).
-
Continue collecting samples for the duration of the experiment (e.g., 2-3 hours).
-
-
Sample Analysis and Data Interpretation:
-
Analyze norepinephrine content in the dialysate samples using HPLC-ED, as described in Protocol 2.
-
Calculate the average norepinephrine concentration from the baseline samples.
-
Express the data for all subsequent samples as a percentage of the baseline average.
-
Plot the percent change from baseline over time to visualize the effect of this compound on extracellular norepinephrine levels. A significant increase in norepinephrine levels post-drug administration compared to a vehicle-treated control group would confirm an in vivo effect.[8]
-
References
- 1. mdpi.com [mdpi.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manipulation of norepinephrine metabolism with yohimbine in the treatment of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating G-protein Coupled Receptor Signaling with Isorauhimbine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine is a diastereomer of yohimbine, a well-characterized antagonist of α2-adrenergic receptors. Due to their structural similarity, this compound is presumed to exhibit a comparable pharmacological profile, making it a valuable tool for investigating G-protein coupled receptor (GPCR) signaling, particularly pathways mediated by the α2-adrenergic receptor family. These receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This application note provides a comprehensive guide to using this compound for studying GPCR signaling, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols.
Disclaimer: Specific binding affinities and functional potencies for this compound are not widely reported in the literature. The data presented here are primarily for yohimbine and its other stereoisomers, such as rauwolscine and corynanthine, and should be used as a reference for designing experiments with this compound.
Mechanism of Action
This compound, like its stereoisomer yohimbine, is expected to act as a competitive antagonist at α2-adrenergic receptors. By binding to these receptors, it blocks the binding of endogenous agonists like norepinephrine and epinephrine, thereby preventing the activation of the associated Gi protein.[1][2] This blockade leads to a disinhibition of adenylyl cyclase, which can result in an increase in intracellular cAMP levels in the presence of a stimulatory signal. The primary mechanism of action involves the modulation of the cAMP signaling pathway. Additionally, α2-adrenergic receptor signaling can influence other downstream pathways, such as the ERK/MAPK pathway, although the mechanisms are more complex and can be cell-type dependent.
Data Presentation
The following tables summarize the binding affinities (Ki) and dissociation constants (Kd) of yohimbine and its related isomers for α-adrenergic receptors. This data provides a valuable reference for estimating the potential affinity of this compound and for designing competition binding and functional assays.
Table 1: Binding Affinities (Ki/Kd) of Yohimbine and its Isomers at α2-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Kd (nM) | Species/Tissue | Reference |
| Yohimbine | α2 | - | 10.13 ± 1.95 | Rat cerebral cortex | [3] |
| Yohimbine | α2 | - | 6.2 ± 1.4 | Human platelets | [4] |
| Yohimbine | α2 | 4.4 | - | Porcine α2-clone | [5] |
| Rauwolscine | α2 | - | 2.5 | Bovine cerebral cortex | [6] |
| Rauwolscine | α2 | - | 1.53 ± 0.71 | Canine saphenous vein | [7] |
| Rauwolscine | α2 | - | 4.7 ± 2.5 | Human brain cortex | [8] |
| Corynanthine | α1 > α2 | - | - | Rat aortic strips | [9] |
Table 2: Potency (pA2) of Yohimbine Isomers in Functional Assays
| Compound | Agonist | pA2 | Tissue | Reference |
| Corynanthine | Norepinephrine | 8.16 ± 0.08 | Rat aortic strips | [9] |
| Yohimbine | Norepinephrine | 7.34 ± 0.06 | Rat aortic strips | [9] |
| Rauwolscine | Norepinephrine | 6.87 ± 0.07 | Rat aortic strips | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the effects of this compound on GPCR signaling.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for α2-adrenergic receptors through competition with a radiolabeled ligand, such as [3H]-yohimbine or [3H]-rauwolscine.
Materials:
-
Cell membranes prepared from cells or tissues expressing α2-adrenergic receptors.
-
[3H]-yohimbine or [3H]-rauwolscine (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known α2-adrenergic antagonist (e.g., 10 µM yohimbine) for non-specific binding.
-
50 µL of various concentrations of this compound (e.g., 10^-10 M to 10^-5 M).
-
50 µL of radioligand at a concentration close to its Kd (e.g., 1-5 nM [3H]-yohimbine).
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing α2-adrenergic receptors.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
An α2-adrenergic receptor agonist (e.g., clonidine or UK-14,304).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Lysis buffer (provided with the kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment with this compound: Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the α2-adrenergic agonist (typically the EC80 concentration) and a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP measurement following the kit's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value of this compound.
ERK Phosphorylation Assay
This protocol assesses the effect of this compound on agonist-induced ERK1/2 phosphorylation, a downstream signaling event that can be modulated by α2-adrenergic receptors.
Materials:
-
Cells expressing the α2-adrenergic receptor.
-
Cell culture medium.
-
An α2-adrenergic receptor agonist.
-
This compound.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against phosphorylated ERK1/2 (p-ERK).
-
Secondary antibody conjugated to a fluorescent dye or HRP.
-
Imaging system (for fluorescent detection) or plate reader (for HRP detection).
Procedure:
-
Cell Culture and Starvation: Seed cells in a 96-well plate and grow to confluency. The day before the experiment, replace the medium with serum-free medium to reduce basal ERK phosphorylation.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Add the α2-adrenergic agonist at its EC80 concentration and incubate for 5-15 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with fixing solution and then permeabilize them with permeabilization buffer.
-
Immunostaining: Block non-specific binding sites with blocking buffer. Incubate with the primary anti-p-ERK antibody, followed by incubation with the secondary antibody.
-
Detection: Measure the fluorescence intensity or absorbance using an appropriate plate reader or imaging system.
-
Data Analysis: Plot the p-ERK signal against the logarithm of the this compound concentration to determine its IC50.
Calcium Mobilization Assay
While α2-adrenergic receptors are primarily Gi-coupled and do not directly signal through the Gq pathway to induce calcium mobilization, this assay can be useful if studying receptors that co-express with α2-receptors or to investigate potential off-target effects of this compound on Gq-coupled receptors.[10]
Materials:
-
Cells expressing the Gq-coupled GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist for the Gq-coupled receptor.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Compound Addition: Inject various concentrations of this compound into the wells and monitor the fluorescence signal to check for any agonist activity.
-
Agonist Challenge: After a short pre-incubation with this compound, inject the Gq-coupled receptor agonist (at its EC80 concentration) and continue to record the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition in the presence and absence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine its IC50 for the Gq-coupled receptor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound antagonism of α2-adrenergic receptor signaling.
Caption: General experimental workflows for characterizing this compound.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of (3H)-rauwolscine binding to alpha 2-adrenoceptors in the canine saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
improving isorauhimbine solubility for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of isorauhimbine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is this compound poorly soluble in water?
This compound is an indole alkaloid. Its molecular structure contains large, nonpolar regions, making it hydrophobic. This inherent hydrophobicity limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility, a common challenge for many drug candidates[3][4].
Q3: What are the primary strategies for enhancing the solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[3][5] These methods include:
-
pH Adjustment: Creating a salt form of the drug that is more soluble.
-
Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic drug molecule.[6][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix to enhance wettability and dissolution.[8][9][10]
-
Nanosuspension: Reducing the particle size of the drug to the sub-micron range, which increases the surface area for dissolution.[11][12][13][14]
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[15]
Q4: How does pH adjustment improve this compound solubility?
This compound is a basic compound. In acidic conditions (low pH), the nitrogen atoms in its structure become protonated, forming a positively charged ion. This ion can then form a salt with a counter-ion (e.g., chloride), creating a salt form (like this compound hydrochloride). These salt forms are generally much more polar and, therefore, more soluble in water than the free base form.[15][16]
Troubleshooting Guides
Problem: My this compound powder is not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4).
Cause: this compound, as a free base, has very low intrinsic solubility in neutral water.
Solution 1: pH Adjustment (Recommended First Step) The most straightforward method is to prepare an acidic stock solution and then dilute it into your final buffer.
-
Step 1: Weigh the required amount of this compound powder.
-
Step 2: Dissolve the powder in a small amount of dilute acid, such as 0.1 M Hydrochloric Acid (HCl). Start with a small volume and add dropwise while vortexing until the powder is fully dissolved. This creates a soluble salt in situ.
-
Step 3: Once a clear stock solution is formed, you can dilute it to your target concentration in your neutral experimental buffer.
-
Caution: Be mindful of the final pH of your solution after adding the acidic stock. You may need to adjust the buffer capacity or perform a final pH check.
Problem: Adjusting the pH is incompatible with my cell culture/assay system, or I need a higher concentration than what pH adjustment alone can achieve.
Cause: The required pH for solubilization may be too low for your biological system, or you may be exceeding the solubility limit of the salt form.
Solution 2: Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, making them more soluble in water.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]
-
Workflow: See the experimental protocol and diagram below for preparing an inclusion complex. This method can significantly increase solubility without drastic pH changes.[17][18]
Solution 3: Solid Dispersion This technique involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level.[8][19][20] When the solid dispersion is added to an aqueous solution, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[3]
-
Workflow: The solvent evaporation method is a common technique for preparing solid dispersions in a lab setting. See the experimental protocol and diagram below.
Solution 4: Nanosuspension This advanced technique reduces drug particles to the nanometer scale, dramatically increasing the surface area-to-volume ratio.[4] This leads to a significant increase in dissolution velocity.[11]
-
Consideration: Preparing a stable nanosuspension typically requires specialized equipment like high-pressure homogenizers or media mills and is often used in later-stage drug development.[11][12]
Data Summary
Table 1: Solubility of Yohimbine and its Hydrochloride Salt (Proxy for this compound)
| Compound | Form | Water Solubility | Citation(s) |
| Yohimbine | Free Base | ~0.348 mg/mL (Predicted) | [1][21] |
| Yohimbine HCl | Salt | ~8 mg/mL | [2] |
Table 2: Common Excipients for Solubility Enhancement
| Technique | Excipient Type | Examples | Citation(s) |
| Inclusion Complexation | Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | [6][17][18] |
| Solid Dispersion | Hydrophilic Polymers | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC), Poloxamers | [8][17] |
| Nanosuspension | Stabilizers | Poloxamers, Lecithin, Polyvinyl Alcohol (PVA), Vitamin E TPGS | [11][12] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is effective for laboratory-scale preparations.[17][18]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Kneading: Slowly add the accurately weighed this compound powder to the paste. Knead the mixture thoroughly for 45-60 minutes. Add small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.
-
Final Processing: Grind the dried complex into a fine powder using a mortar and pestle and pass it through a sieve. The resulting powder can be directly dissolved in an aqueous medium.
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
This technique creates a solid solution or dispersion of the drug in a polymer carrier.[19]
-
Solvent Selection: Choose a volatile organic solvent in which both this compound and the chosen polymer carrier (e.g., PVP K30) are soluble. Methanol or ethanol are suitable candidates.
-
Dissolution: Dissolve the this compound and the polymer carrier in the selected solvent at a predetermined ratio (e.g., 1:4 drug-to-carrier weight ratio). Stir until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will deposit a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Final Processing: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
Visualizations
Fig 1. Decision workflow for solubility enhancement.
Fig 2. Mechanism of cyclodextrin inclusion.
Fig 3. Workflow for solid dispersion preparation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension: A New Horizon in the Drug Delivery System | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. mdpi.com [mdpi.com]
- 18. Solubility enhancement of etoricoxib using inclusion complexation with cyclodextrins: formulation of oro dispersible tablets by QbD approach | Journal of Applied Pharmaceutical Research [japtronline.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting variability in isorauhimbine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving isorauhimbine (also known as rauwolscine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monoterpenoid indole alkaloid.[1] Its primary mechanism of action is as a selective antagonist of α2-adrenergic receptors.[1] By blocking these presynaptic receptors, it prevents the negative feedback loop that normally inhibits the release of norepinephrine, thereby increasing sympathetic nervous system activity.[[“]][3] It also has a moderate affinity for other monoaminergic receptors, including serotonin (5-HT) and dopamine receptors.[1][4]
Q2: Why am I seeing high variability in my experimental results?
Variability in this compound experiments can stem from several factors:
-
Compound Purity and Stability: The purity of the this compound used can vary between suppliers and even batches.[5][6] The compound and its hydrochloride salt can be susceptible to photo-degradation as well as acid and alkaline hydrolysis.[1][7]
-
Pharmacokinetics: The oral bioavailability of the related compound yohimbine is known to be highly variable, ranging from 7% to 87%, which can be influenced by factors like stomach pH and individual metabolic differences.[5][8] This inherent variability may translate to in vitro and in vivo models.
-
Experimental System: Cell line health, passage number, and confluency can significantly impact results. The specific subtype of the α2-adrenergic receptor (α2A, α2B, α2C) being studied can also influence the outcome, as this compound's affinity may differ between them.[9]
-
Solubility: this compound is sparingly soluble in water but highly soluble in alcohol and chloroform.[1][6] Improper dissolution or precipitation in aqueous media can lead to inconsistent effective concentrations.
Q3: How should I prepare and store this compound stock solutions?
To minimize variability, prepare high-concentration stock solutions in an appropriate solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials and store them protected from light at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.[7] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions, as the solvent itself can have effects.
Q4: What are the key differences between this compound, rauwolscine, and yohimbine?
This compound is another name for rauwolscine. Yohimbine is a diastereomer of this compound, meaning they have the same chemical formula and connectivity but differ in the 3D arrangement of their atoms at one or more chiral centers.[1] While both are primarily α2-adrenergic receptor antagonists, their selectivity and affinity for receptor subtypes and off-target receptors can differ, potentially leading to different biological effects.
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays (e.g., Viability, Signaling)
| Potential Cause | Recommended Solution |
| Poor Cell Health | Regularly monitor cell morphology. Ensure cells are in the logarithmic growth phase and not over-confluent before starting an experiment. Discard any cultures showing signs of stress or contamination.[10] |
| High Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. Start a fresh culture from a frozen, low-passage stock if needed. |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before seeding plates. Use a calibrated automated cell counter or a hemocytometer for accurate cell counts to ensure consistent cell numbers across all wells and experiments. |
| Compound Precipitation | Visually inspect media after adding the compound. If precipitation is observed, consider lowering the concentration or using a different solvent system. This compound is only sparingly soluble in water.[6] |
| Mycoplasma Contamination | Mycoplasma can alter cell metabolism and signaling, leading to unreliable results.[10] Regularly test cultures for mycoplasma using PCR or a fluorescent dye-based kit. |
Problem: Variability in Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Inconsistent Membrane Preparation | Standardize the protocol for membrane preparation, including homogenization buffers, centrifugation speeds, and protein quantification methods. Use fresh preparations or properly stored (-80°C) single-use aliquots. |
| Radioligand Degradation | Use a fresh batch of radioligand or test the integrity of the existing stock. Store it according to the manufacturer's instructions to prevent degradation. |
| High Non-Specific Binding | Optimize assay conditions to minimize non-specific binding. This can include adjusting the concentration of the competing non-labeled ligand, washing steps, and the type of filter plates used. |
| Incorrect Incubation Time/Temp | Ensure that the binding reaction has reached equilibrium. Perform time-course and temperature-dependence experiments to determine the optimal incubation conditions for your specific receptor and radioligand pair. |
| Assay Buffer Composition | The pH and ionic strength of the buffer can influence ligand binding. Ensure the buffer composition is consistent across all experiments. |
Data Presentation
Table 1: Physicochemical and Binding Properties of this compound (Rauwolscine) & Yohimbine
| Property | This compound (Rauwolscine) | Yohimbine |
| Primary Target | α2-Adrenergic Receptor Antagonist | α2-Adrenergic Receptor Antagonist[[“]] |
| Chemical Formula | C₂₁H₂₆N₂O₃[1] | C₂₁H₂₆N₂O₃[1] |
| Molecular Weight | 354.44 g/mol [1] | 354.44 g/mol [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform[1][6] | Sparingly soluble in water; soluble in ethanol, chloroform[1] |
| Reported α2 Binding Affinity (Kd) | ~74 nM (at 5-HT1A receptor)[11] | ~6.2 nM (human platelets)[12] |
| Off-Target Affinity | 5-HT1A, 5-HT1B, 5-HT1D, Dopamine D2/D3[4] | 5-HT1A, 5-HT1B, 5-HT1D, Dopamine D2/D3[1][4] |
Note: Binding affinities can vary significantly based on the tissue, species, and experimental conditions used.
Visualizations and Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound at the α2-adrenergic receptor.
Troubleshooting Workflow for Variable Results
Caption: A logical workflow for troubleshooting experimental variability.
Experimental Protocols
Protocol 1: α2-Adrenergic Receptor Competitive Binding Assay
-
Membrane Preparation: Homogenize cells or tissue expressing the α2-adrenergic receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine).
-
For total binding wells, add buffer instead of a competitor.
-
-
Incubation: Initiate the binding reaction by adding a consistent amount of membrane protein (e.g., 20-50 µg) to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts. Plot the specific binding as a percentage of the total binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
-
Cell Plating: Seed cells expressing the α2-adrenergic receptor into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Cell Starvation: The next day, replace the growth medium with a serum-free medium and incubate for at least 1 hour to reduce basal signaling.
-
Pre-treatment: Add increasing concentrations of this compound to the wells. To measure antagonism, also add a fixed concentration of an α2-adrenergic receptor agonist (e.g., UK 14,304) to the appropriate wells. Incubate for 15-30 minutes at 37°C. Include a phosphodiesterase (PDE) inhibitor like IBMX in all wells to prevent the degradation of cAMP.
-
Stimulation: Add a stimulating agent like forskolin to all wells to activate adenylyl cyclase and induce cAMP production. The agonist, if present, will inhibit this production. This compound will antagonize this inhibition.
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Measure the cAMP levels. Plot the cAMP concentration against the log concentration of this compound. The data should show that this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP production in a dose-dependent manner. Calculate the EC₅₀ or IC₅₀ value for this compound's antagonistic effect.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Yohimbe mechanism of action? - Consensus [consensus.app]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Yohimbine - Wikipedia [en.wikipedia.org]
- 5. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isorauhimbine degradation during storage and experiments
This technical support center provides guidance on preventing the degradation of isorauhimbine during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature with comprehensive stability data specifically for this compound is limited. Much of the detailed information on degradation pathways and influencing factors has been extrapolated from studies on its stereoisomer, yohimbine. Due to their structural similarities, this compound is expected to have a comparable stability profile. However, direct experimental validation for this compound is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on data from its stereoisomer, yohimbine, the primary factors contributing to degradation are exposure to light (photodegradation), non-neutral pH (acidic and alkaline hydrolysis), and oxidizing agents.[1][2][3] Temperature can also accelerate these degradation processes.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a tightly sealed container, desiccated, at -20°C for long-term storage (up to 24 months) or at 0°C for short-term storage.[4]
Q3: What is the recommended way to store this compound in solution?
A3: Whenever possible, prepare and use this compound solutions on the same day.[4] If stock solutions are necessary, they should be prepared in a suitable solvent, aliquoted into tightly sealed vials, and stored at -20°C for up to one month.[4] Before use, allow the solution to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Q4: At what pH is this compound most stable?
A4: Studies on yohimbine indicate that it is most stable around neutral pH (pH 6-7).[1] Significant degradation occurs in both acidic and alkaline conditions. Yohimbine has been noted to be remarkably stable at very low pH, potentially due to intramolecular hydrogen bonding.[1]
Q5: Is this compound sensitive to light?
A5: Yes, yohimbine hydrochloride is known to undergo photodegradation.[1][2] Therefore, it is crucial to protect this compound, both in solid form and in solution, from light.[5] Amber vials or containers wrapped in aluminum foil should be used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., HPLC) to confirm concentration and purity. Ensure stock solutions are stored correctly (aliquoted, -20°C, protected from light). |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Review the experimental conditions. Potential causes include pH extremes in the solvent, exposure to light, or the presence of oxidizing agents. The primary degradation product of yohimbine is yohimbinic acid, formed via hydrolysis.[1] |
| Precipitate formation in the stock solution upon thawing. | Poor solubility or concentration exceeding the solubility limit at a lower temperature. | Ensure the solvent is appropriate for the desired concentration. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. |
| Discoloration of the solid compound or solution. | Potential degradation. | Do not use the compound if discoloration is observed. This may indicate significant degradation. Discard the material and use a fresh, properly stored batch. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid | -20°C | Up to 24 months | Tightly sealed, desiccated | Long-term storage |
| Solid | 0°C | Short-term | Tightly sealed, desiccated | |
| Solution | -20°C | Up to 1 month | Tightly sealed aliquots, protected from light | Prepare fresh if possible |
Source: DC Chemicals[4]
Table 2: Factors Influencing the Stability of Yohimbine (Stereoisomer of this compound)
| Factor | Effect on Stability | Primary Degradation Pathway |
| Acidic pH | Degradation occurs, though it is reported to be slow at very low pH.[1][6][7] | Hydrolysis to yohimbinic acid.[1] |
| Neutral pH (6-7) | Relatively high stability.[1] | Slow hydrolysis.[1] |
| Alkaline pH | Significant degradation.[2] | Hydrolysis to yohimbinic acid. |
| Light | Causes photodegradation.[1][2][5] | Complex, may involve oxidation. |
| Oxidizing Agents | Can lead to degradation. | Oxidation of the indole ring and other susceptible moieties. |
| Temperature | Increased temperature accelerates degradation rates. | Thermolysis, acceleration of hydrolysis and oxidation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, ethanol)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the solid this compound container to equilibrate to room temperature for at least one hour before opening.[4]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, amber vials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for up to one month.[4]
Protocol 2: Forced Degradation Study for this compound (Based on Yohimbine Protocols)
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and other necessary solvents
-
pH meter
-
UV lamp
-
Heating block or oven
-
HPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%). Keep the solution at room temperature, protected from light, for a specified duration.
-
Thermal Degradation: Expose solid this compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specific duration. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Recommended workflow for the storage of solid and solution forms of this compound.
Caption: Factors leading to the degradation of this compound, based on data for yohimbine.
Caption: Troubleshooting decision tree for addressing potential this compound degradation.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|483-09-0|COA [dcchemicals.com]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing off-target effects of isorauhimbine in cell culture
Welcome to the Technical Support Center for Isorauhimbine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cell culture experiments.
Important Disclaimer: this compound is a diastereomer of yohimbine and other yohimbane alkaloids. While they share a core structure, their stereochemistry differs, which can lead to significant differences in pharmacological activity and binding profiles. Currently, there is a limited amount of publicly available data specifically for this compound's binding affinities (IC50, Ki values) across a broad range of receptors. Much of the information in this guide is extrapolated from studies on yohimbine. Therefore, the following information should be used as a starting point, and we strongly recommend that researchers perform thorough validation experiments in their specific cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
Based on its structural similarity to yohimbine, the primary target of this compound is presumed to be the alpha-2 adrenergic receptors (α2-ARs), where it is expected to act as an antagonist.[1][[“]][3] However, the precise affinity and selectivity for the different α2-AR subtypes (α2A, α2B, α2C) may differ from that of yohimbine.
Q2: What are the potential off-target effects of this compound?
Yohimbine, a stereoisomer of this compound, is known to interact with other receptors, which suggests potential off-target effects for this compound.[1][3][4][5][6] These may include:
-
Serotonin (5-HT) receptors: Yohimbine has affinity for various 5-HT receptors, acting as a partial agonist at 5-HT1A and an antagonist at 5-HT1B and 5-HT1D receptors.[5][6]
-
Dopamine receptors: Yohimbine has been shown to have antagonist activity at D2 and D3 receptors.[3][7]
-
Alpha-1 adrenergic receptors (α1-ARs): Yohimbine also exhibits antagonist activity at α1-ARs, although with lower affinity than for α2-ARs.[1]
It is crucial to experimentally determine the off-target profile of this compound in your cell system of interest.
Q3: How do I choose an appropriate working concentration for this compound?
Start with a wide range of concentrations in your initial experiments to determine the optimal concentration for your desired on-target effect while minimizing off-target effects and cytotoxicity. A good starting point, based on yohimbine data, might be in the range of 100 nM to 10 µM. An IC50 value of 0.6 µM has been reported for yohimbine's antagonism of α2-adrenergic receptors.[1] However, it is essential to perform a dose-response curve for your specific cell line and endpoint.
Q4: this compound is precipitating in my cell culture medium. What should I do?
Precipitation can be a common issue with small molecules. Here are some troubleshooting steps:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and cause compounds to precipitate.
-
Prepare fresh stock solutions: this compound may not be stable in solution for long periods. Prepare fresh stock solutions in a suitable solvent like DMSO before each experiment.
-
Solubility testing: Before your experiment, test the solubility of this compound in your specific cell culture medium at the desired concentrations. You can do this by preparing the dilutions and visually inspecting for precipitates after incubation under culture conditions.
-
Use a different solvent: If DMSO is problematic, you could explore other solvents, but their compatibility with your cell line must be thoroughly tested.
Q5: I am seeing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound stability: this compound may degrade in your cell culture medium over the course of the experiment. Assess the stability of this compound under your experimental conditions.
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culturing.
-
Cell density: Ensure you are seeding cells at a consistent density for each experiment, as this can affect the cellular response to treatment.
-
Reagent variability: Use the same batch of this compound, media, and supplements to minimize variability.
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of this compound in your cell line. Use concentrations well below the CC50 for your functional assays. |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%). Run a solvent-only control. |
| Off-target effects | High concentrations of this compound may be engaging off-target receptors that lead to apoptosis or cell death. Try to correlate the cytotoxic effects with known off-target activities of yohimbine isomers and consider using specific antagonists for those off-targets to see if the cytotoxicity is rescued. |
| Compound degradation | A degradation product of this compound could be toxic. Assess the stability of this compound in your culture medium over the time course of your experiment. |
Issue 2: No or Weak On-Target Effect
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment to determine the effective concentration (EC50) for your desired on-target effect. |
| Low receptor expression | Confirm that your cell line expresses the target receptor (α2-adrenergic receptors) at a sufficient level using techniques like qPCR, Western blot, or flow cytometry. |
| Compound instability | This compound may be degrading in the cell culture medium. Assess its stability and consider replenishing the medium with fresh compound during long-term experiments. |
| Incorrect experimental endpoint | Ensure that the downstream signaling pathway you are measuring is indeed modulated by the target receptor in your cell line. |
| Poor compound solubility | Visually inspect your culture wells for any signs of precipitation. If observed, refer to the FAQ on solubility issues. |
Quantitative Data Summary
As specific binding affinity data for this compound is limited, the following table summarizes the reported binding affinities (Ki) of its diastereomer, yohimbine , for various receptors. This data should be used as a reference to guide your experiments with this compound, but it is not a substitute for experimental validation.
| Receptor Family | Receptor Subtype | Yohimbine Ki (nM) | Species |
| Adrenergic | α2A | 1.4 - 10.13 | Human, Rat |
| α2B | 7.1 | Human | |
| α2C | 0.88 | Human | |
| α1A | 500 - 1057 | Rat, Human | |
| α1B | 7.2 - 966 | Human | |
| α1D | ~200 | Human | |
| Serotonin | 5-HT1A | 74 - 346 | Rat, Human |
| 5-HT1B | ~52 | Rat | |
| 5-HT1D | ~80 | Rat | |
| 5-HT2A | 1621.81 | Rat | |
| 5-HT2B | Moderate Affinity | Human | |
| Dopamine | D2 | Moderate Affinity | Human |
| D3 | 2430 | Human |
Data compiled from various sources.[1][5][8][9][10] The exact values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Protocol 1: Determining this compound Stability in Cell Culture Media
Objective: To assess the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (including serum, if applicable)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot the solution into multiple wells of a 96-well plate or microcentrifuge tubes.
-
Place the plate/tubes in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using your chosen analytical method.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Protocol 2: Washout Experiment to Differentiate On-Target vs. Off-Target Effects
Objective: To determine if the observed cellular phenotype is due to a reversible on-target effect or a more permanent off-target effect.
Materials:
-
This compound
-
Your cell line of interest
-
Culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Assay reagents for your specific cellular endpoint
Procedure:
-
Seed your cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat one set of cells with this compound at the desired concentration for a specific duration (e.g., 1-4 hours). This is your "continuous treatment" group.
-
Treat a second set of cells with this compound for the same duration. This will be your "washout" group.
-
After the treatment period, for the "washout" group, aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium (without this compound) to the "washout" group.
-
Continue to incubate both the "continuous treatment" and "washout" groups, as well as a vehicle control group, for the desired experimental duration.
-
At the end of the experiment, measure your cellular endpoint in all groups.
-
Interpretation:
-
If the phenotype in the "washout" group reverts to the level of the vehicle control, it suggests a reversible, on-target effect.
-
If the phenotype in the "washout" group remains similar to the "continuous treatment" group, it may indicate an irreversible off-target effect or a very slow off-rate from the target.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What is Yohimbe mechanism of action? - Consensus [consensus.app]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yohimbine interacts with the dopaminergic system to reverse sexual satiation: further evidence for a role of sexual motivation in sexual exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorauhimbine Stability Testing: A Technical Support Guide
Disclaimer: This technical support guide provides information on the stability testing of isorauhimbine. However, due to the limited availability of direct stability data for this compound, this guide is largely based on studies conducted on its diastereomer, yohimbine. While their chemical properties are similar, their stability profiles may differ. Therefore, the information herein should be used as a reference and adapted cautiously for this compound, with the recommendation to perform specific validation for your experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues researchers may encounter when performing stability studies of this compound in different solvents.
Q1: In which solvents is this compound (based on yohimbine data) expected to be most and least stable?
A1: Based on studies of yohimbine, this compound is expected to be:
-
Highly soluble and relatively stable in alcohols like methanol and ethanol, as well as chloroform.[1]
-
Sparingly soluble in water and diethyl ether.[1]
-
Prone to degradation in aqueous solutions, particularly under acidic conditions.[2] Significant degradation to yohimbinic acid has been observed in acidic injectable solutions of yohimbine.[2]
-
Relatively stable in solid formulations.[2]
Q2: What are the typical forced degradation conditions used for indole alkaloids like this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] For a compound like this compound, typical stress conditions would involve:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. For yohimbine, significant degradation is observed under acidic conditions.[2]
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Stress: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).
-
Photolytic Stress: Exposing the drug substance (in solid state or in solution) to UV and/or visible light. It is recommended to keep yohimbine away from light.
Q3: My this compound sample shows a new peak in the chromatogram after storage in an aqueous buffer. What could it be?
A3: A new peak appearing in the chromatogram of this compound stored in an aqueous buffer is likely a degradation product. Based on studies with yohimbine, the most probable degradation product from hydrolysis is yohimbinic acid .[1][2] This occurs through the hydrolysis of the methyl ester group of the molecule. To confirm the identity of the new peak, techniques like mass spectrometry (MS) can be employed.
Q4: I am developing an HPLC method for this compound stability testing. What are some recommended starting conditions?
A4: Several HPLC methods have been developed for the analysis of yohimbine and can be adapted for this compound. A common approach is reversed-phase HPLC with UV detection. Here are some suggested starting points for method development:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. |
| Example 1: Methanol:Water (70:30, v/v)[2] | |
| Example 2: Water:Methanol (55:45, v/v) containing 0.5% triethylamine[3] | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270-280 nm[3] |
| Temperature | Ambient |
It is crucial to validate the analytical method to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products.
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
A5: To minimize the degradation of this compound:
-
Solvent Selection: Prepare stock solutions in organic solvents like methanol where it is more stable. For aqueous dilutions, use freshly prepared solutions and analyze them promptly.
-
pH Control: Avoid highly acidic or alkaline conditions if possible. If the experimental design requires such conditions, keep the exposure time to a minimum and consider performing the experiment at a lower temperature.
-
Light Protection: Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8°C) to slow down potential degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period. Withdraw samples at different time points and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for a specified period. Also, heat a solution of this compound in a suitable solvent. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to light in a photostability chamber. Analyze the samples by HPLC at various time points.
-
Analysis: Analyze all the stressed samples by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
References
Refining Experimental Design for Isorauhimbine Studies: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the pharmacological properties of isorauhimbine, this technical support center provides essential guidance on experimental design, troubleshooting, and data interpretation. This compound, a diastereomer of yohimbine, is primarily known for its activity as an α2-adrenergic receptor antagonist. However, its distinct pharmacological profile necessitates specific considerations in experimental setups. This guide addresses common challenges and frequently asked questions to facilitate robust and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like its stereoisomer yohimbine, primarily acts as a selective antagonist of α2-adrenergic receptors.[1][2] By blocking these presynaptic autoreceptors, it increases the release of norepinephrine, leading to a sympathomimetic effect. While its primary target is the α2-adrenoceptor, it's important to consider potential off-target effects at other receptors, such as serotonin and dopamine receptors, especially at higher concentrations.[1][2]
Q2: How does the receptor selectivity of this compound compare to yohimbine?
A2: While both are potent α2-adrenergic antagonists, there are subtle differences in their binding affinities for receptor subtypes (α2A, α2B, α2C) and their interactions with other receptors.[3] Rauwolscine (α-yohimbine), another stereoisomer, has been shown to have a higher affinity for α2-receptors compared to yohimbine.[4][5][6] The precise selectivity profile of this compound requires further direct comparative studies, but it is crucial to consider that these small stereochemical differences can lead to varied pharmacological effects.
Q3: What are the recommended starting doses for in vivo studies with this compound in rodents?
A3: For yohimbine, doses in rats ranging from 0.5 to 5 mg/kg (intraperitoneal injection) have been used to study its effects on anxiety and stress.[7][8] In spontaneously hypertensive rats (SHR), yohimbine administration has been shown to reduce blood pressure.[6] For this compound, it is advisable to start with a similar dose range and perform a dose-response study to determine the optimal concentration for the desired effect in your specific animal model.
Q4: What are the common challenges encountered when working with this compound in cell-based assays?
A4: Researchers may encounter issues with compound solubility and stability in aqueous cell culture media. Alkaloids can sometimes precipitate out of solution, leading to inconsistent results. Additionally, non-specific binding to plasticware or other components of the assay system can occur. It is also important to be aware of potential autofluorescence if using fluorescence-based readouts. Careful optimization of solvent concentrations and the inclusion of appropriate controls are essential to mitigate these issues.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Cell Culture Media | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) is too high. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity. Perform a solubility test in your specific media prior to the experiment. |
| High Variability Between Replicates | Inconsistent compound concentration due to precipitation or adsorption to plastic. Pipetting errors. Cellular heterogeneity. | Use low-binding microplates. Visually inspect wells for any signs of precipitation before and during the experiment. Ensure thorough mixing of the compound in the media. Use calibrated pipettes and proper pipetting techniques. Ensure a single-cell suspension with high viability before seeding. |
| Unexpected or Off-Target Effects | Interaction with other receptors (e.g., serotonin, dopamine) at the concentration used. Compound degradation. | Perform a literature search for known off-target effects of yohimbine isomers.[1][2] Include appropriate positive and negative controls for other potential targets. Use a fresh stock solution of this compound and protect it from light.[9] Consider using specific antagonists for suspected off-target receptors to confirm the mechanism. |
| Difficulty in Quantifying this compound in Biological Samples | Co-elution with other stereoisomers (yohimbine, rauwolscine). Low concentration in the sample. Matrix effects in LC-MS/MS analysis. | Utilize a validated LC-MS/MS method with a chiral column or optimized chromatographic conditions to achieve baseline separation of the diastereomers.[1][10] Employ a sensitive mass spectrometer and optimize the MRM transitions for this compound. Use appropriate sample preparation techniques (e.g., solid-phase extraction) to minimize matrix effects.[10] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Yohimbine in Different Animal Models
| Species | Dose (mg/kg, IV) | Mean Residence Time (min) | Volume of Distribution (L/kg) | Total Body Clearance (mL/min/kg) | Half-life (min) | Reference |
| Steers | 0.25 | 86.7 ± 46.2 | 4.9 ± 1.4 | 69.6 ± 35.1 | 46.7 ± 24.4 | [10] |
| Horses | 0.075 or 0.15 | 106.2 ± 72.1 to 118.7 ± 35.0 | 2.7 ± 1.0 to 4.6 ± 1.9 | 34.0 ± 19.4 to 39.6 ± 16.6 | 52.8 ± 27.8 to 76.1 ± 23.1 | [10] |
| Dogs | 0.4 | 163.6 ± 49.7 | 4.5 ± 1.8 | 29.6 ± 14.7 | 104.1 ± 32.1 | [10] |
Table 2: Solubility of Yohimbine Hydrochloride
| Solvent | Solubility | Reference |
| Water | ~8 mg/mL | [9] |
| Ethanol | ~2.5 mg/mL | [9] |
| Chloroform | Soluble | [3] |
| Methanol | Soluble | [3] |
| Diethyl ether | Sparingly soluble | [3] |
Note: Specific quantitative solubility data for this compound is limited. The data for yohimbine HCl can be used as an initial estimate, but empirical determination for this compound is recommended.
Experimental Protocols
Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (SRB Assay)
This protocol is adapted from general cell proliferation assay methods and studies on the effects of yohimbine on VSMCs.[11][12][13]
1. Cell Seeding:
- Culture vascular smooth muscle cells (e.g., A7r5 or primary cells) in appropriate growth medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.
- Incubate for 24 hours to allow for cell attachment.
2. Serum Starvation:
- After 24 hours, aspirate the growth medium and wash the cells with serum-free medium.
- Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in the G0/G1 phase.
3. This compound and Stimulant Treatment:
- Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is below 0.5%.
- Aspirate the serum-free medium from the wells.
- Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
- Incubate for 1-2 hours.
- Add a proliferation stimulus, such as Platelet-Derived Growth Factor (PDGF) at a final concentration of 10-20 ng/mL, to all wells except for the negative control.
- Incubate for 24-48 hours.
4. Cell Fixation and Staining (SRB Assay):
- Aspirate the medium.
- Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
- Wash the plate five times with slow-running tap water and allow it to air dry completely.
- Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plate to air dry completely.
5. Absorbance Measurement:
- Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
- Shake the plate on a shaker for 5-10 minutes.
- Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is a general guideline based on established methods for quantifying yohimbine isomers.[1][10][14]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).
- Vortex for 1 minute to precipitate the proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a C18 column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient should be optimized to separate this compound from its isomers.
- Set a flow rate of 0.3-0.5 mL/min.
- Injection volume: 5-10 µL.
- Mass Spectrometry:
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows).
- Perform Multiple Reaction Monitoring (MRM) for this compound and the internal standard. The precursor ion for yohimbine isomers is m/z 355.2. The product ions will need to be optimized but are often around m/z 144.1 and 212.1.
3. Data Analysis:
- Construct a calibration curve using standard solutions of this compound in blank plasma.
- Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Signaling Pathways & Experimental Workflows
Caption: Workflow for VSMC Proliferation Assay using SRB.
Caption: Potential Signaling Pathways of this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rauwolscine vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]
- 5. Discover Rauwolscine's Edge Over Yohimbine HCl! [varionlife.com]
- 6. A comparison of the binding characteristics of the alpha 2-adrenoceptor antagonists 3H-yohimbine and 3H-rauwolscine in bovine teat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 8. Long-term effects of yohimbine on behavioral sensitivity to a stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorauhimbine in Receptor Desensitization Studies: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing isorauhimbine to address receptor desensitization, with a primary focus on the α2-adrenergic receptor.
Disclaimer: Specific quantitative data and experimental protocols for this compound are limited in publicly available literature. Much of the information provided is extrapolated from studies on its stereoisomer, yohimbine, a well-characterized α2-adrenergic antagonist. Researchers should use the following information as a guide and optimize experimental conditions for their specific systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to yohimbine?
This compound is a stereoisomer of yohimbine, an indole alkaloid primarily known for its antagonist activity at α2-adrenergic receptors.[1] Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This can lead to differences in their pharmacological properties, including receptor binding affinity and selectivity.
Q2: What is the primary mechanism of action of this compound in the context of receptor desensitization?
While direct studies on this compound are scarce, its mechanism is presumed to be similar to that of yohimbine, which acts as a competitive antagonist at α2-adrenergic receptors.[2] By blocking the receptor, this compound can prevent or reverse the effects of agonists that lead to receptor desensitization, a process where the receptor's response to a stimulus diminishes over time with prolonged exposure.
Q3: Which receptor subtypes does this compound target?
This compound is expected to exhibit selectivity for the α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[3][4][5] However, like yohimbine, it may also interact with other receptors, such as serotonin (5-HT) and dopamine receptors, particularly at higher concentrations.[6]
Q4: How can I assess receptor desensitization in my experiments?
Receptor desensitization can be measured through various methods, including:
-
Second Messenger Assays: Measuring the downstream signaling molecules, such as cyclic AMP (cAMP), upon agonist stimulation after a period of pre-exposure to the agonist.[7]
-
Receptor Internalization Assays: Quantifying the movement of receptors from the cell surface to the interior of the cell using techniques like fluorescence microscopy or flow cytometry.
-
Radioligand Binding Assays: Assessing changes in the number of receptors available on the cell surface or the affinity of the receptor for its ligand.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on agonist-induced desensitization. | 1. Incorrect concentration of this compound: The concentration may be too low to effectively compete with the agonist. 2. Receptor subtype insensitivity: The specific α2-adrenergic receptor subtype in your system may have low affinity for this compound. 3. Cell permeability issues: this compound may not be efficiently crossing the cell membrane. 4. Rapid metabolism of this compound: The compound may be degrading in the experimental conditions. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Verify the expression of α2-adrenergic receptor subtypes in your cell line or tissue. Consider using a cell line with a known high expression of a responsive subtype. 3. If using whole cells, consider using a permeabilizing agent (with appropriate controls) or switching to a membrane preparation. 4. Check the stability of this compound under your experimental conditions (e.g., temperature, pH, media components). |
| High background or non-specific effects. | 1. Off-target effects: this compound may be interacting with other receptors at the concentration used. 2. Compound precipitation: this compound may not be fully soluble in the assay buffer. 3. Cell toxicity: The concentration of this compound may be causing cell death. | 1. Lower the concentration of this compound. Use a more selective antagonist for your target receptor as a control. 2. Check the solubility of this compound in your buffer. Consider using a different solvent or adding a solubilizing agent like DMSO (ensure the final concentration is not detrimental to the cells). 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of this compound being used. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Inconsistent reagent preparation: Variations in the concentration or quality of agonists, antagonists, or other reagents. 3. Differences in incubation times or temperatures. | 1. Use cells within a consistent passage number range and ensure similar confluency for all experiments. 2. Prepare fresh reagents for each experiment and validate their concentrations. 3. Strictly adhere to the established protocol for all experimental steps. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides binding affinities of its stereoisomer, yohimbine, for various receptors for comparative purposes. These values are indicative and may not directly reflect the binding profile of this compound.
| Ligand | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Yohimbine | α2A-Adrenergic | Human | Radioligand Binding | 3.1 | [9] | |
| Yohimbine | α2A-Adrenergic | Human | Radioligand Binding | 7.5 | [9] | |
| Yohimbine | α2-Adrenergic | Rat Brain | [3H]-Yohimbine Binding | 10.13 (Kd) | [10] | |
| Yohimbine | α2-Adrenergic | Non-selective | 0.6 (µM) | [11] | ||
| Rauwolscine | α2-Adrenergic | Rat Brain | [3H]-Yohimbine Binding | Potent Antagonist | [10] | |
| Corynanthine | α2-Adrenergic | Rat Brain | [3H]-Yohimbine Binding | Weak Antagonist | [10] |
Experimental Protocols
Protocol 1: Assessing α2-Adrenergic Receptor Desensitization via cAMP Measurement
This protocol is designed to measure the effect of this compound on agonist-induced desensitization of Gαi-coupled α2-adrenergic receptors by quantifying changes in intracellular cAMP levels.
Materials:
-
Cell line expressing the α2-adrenergic receptor of interest (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
This compound
-
α2-adrenergic receptor agonist (e.g., norepinephrine, clonidine)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Desensitization:
-
Pre-treat cells with the α2-adrenergic agonist at a concentration known to induce desensitization (e.g., 10x EC50) for a specific time period (e.g., 30 minutes to 24 hours). Include a vehicle control group.
-
In a parallel set of wells, co-incubate the cells with the agonist and varying concentrations of this compound.
-
-
Wash: Gently wash the cells with assay buffer to remove the agonist and this compound.
-
Stimulation:
-
Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the α2-adrenergic agonist (to inhibit adenylyl cyclase) to all wells. Include a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each condition.
-
Compare the agonist's potency (EC50) and efficacy (Emax) in the desensitized and this compound-treated groups to the control group. A rightward shift in the EC50 or a decrease in the Emax indicates desensitization. The ability of this compound to prevent this shift indicates its effectiveness in blocking desensitization.
-
Protocol 2: Receptor Internalization Assay Using Immunofluorescence
This protocol describes a method to visualize and quantify the internalization of a tagged α2-adrenergic receptor in response to agonist treatment and the effect of this compound.
Materials:
-
Cell line stably expressing an epitope-tagged (e.g., HA, FLAG) α2-adrenergic receptor
-
Glass coverslips
-
Cell culture medium
-
This compound
-
α2-adrenergic receptor agonist
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to grow to 70-80% confluency.
-
Treatment:
-
Treat cells with the α2-adrenergic agonist for a time known to induce internalization (e.g., 30-60 minutes).
-
In a separate set of wells, pre-incubate cells with this compound for a short period (e.g., 15-30 minutes) before adding the agonist. Include a vehicle control.
-
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Immunostaining (Surface Receptors):
-
Wash the cells with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the epitope tag (diluted in blocking buffer) for 1 hour at room temperature to label surface receptors.
-
-
Permeabilization and Staining (Internalized Receptors):
-
For visualizing internalized receptors, after fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Proceed with blocking and primary antibody incubation as above.
-
-
Secondary Antibody and Nuclear Staining:
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash and stain with DAPI for 5 minutes.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Capture images and quantify the fluorescence intensity at the cell surface versus the intracellular compartments using image analysis software (e.g., ImageJ). A decrease in surface fluorescence and an increase in intracellular fluorescence in agonist-treated cells indicate internalization. This compound's ability to prevent this change demonstrates its antagonistic effect on internalization.
Visualizations
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-2a adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yohimbine | Adrenergic Receptor | TargetMol [targetmol.com]
Validation & Comparative
Isorauhimbine vs. Yohimbine: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of isorauhimbine and its diastereomer, yohimbine. The information presented herein is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two indole alkaloids.
Comparative Receptor Binding Affinity
This compound (also known as rauwolscine or α-yohimbine) and yohimbine are stereoisomers that exhibit distinct affinities for various neurotransmitter receptors. While both are recognized as potent α2-adrenergic receptor antagonists, their binding profiles across other receptor families, such as serotonergic and dopaminergic receptors, show notable differences that may account for their varied pharmacological effects.
The following table summarizes the quantitative receptor binding data (Ki in nM) for this compound and yohimbine at key adrenergic, serotonergic, and dopaminergic receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | This compound (Rauwolscine) Ki (nM) | Yohimbine Ki (nM) |
| Adrenergic | α1 | Data not available | Moderate affinity |
| α2 | Higher affinity than yohimbine | High affinity | |
| α2A | - | 1.4[1] | |
| α2B | - | 7.1[1] | |
| α2C | - | 0.88[1] | |
| Serotonergic | 5-HT1A | 52[2] | 74[2] |
| 5-HT1B | - | Moderate affinity[1] | |
| 5-HT1D | - | Moderate affinity[1] | |
| 5-HT2 | KB: ~79.4 (pKB 7.1)[3] | KB: ~50.1 (pKB 7.3)[3] | |
| Dopaminergic | D2 | High binding affinity (in-silico)[4][5] | Moderate affinity[1] |
| D3 | - | Weak affinity[1] |
Note: Direct comparative studies providing Ki values for all receptors for both compounds from the same experiment are limited. The data presented is a synthesis from multiple sources. "Data not available" indicates that specific quantitative data was not found in the searched literature.
Key Differences in Receptor Binding Profiles
From the available data, several key distinctions emerge:
-
α2-Adrenergic Receptors: Both compounds are potent antagonists at α2-adrenergic receptors. However, evidence suggests that this compound (rauwolscine) possesses a higher affinity for these receptors compared to yohimbine.[6]
-
Serotonin 5-HT1A Receptors: Both isomers exhibit affinity for the 5-HT1A receptor, with some studies indicating that this compound has a slightly higher affinity (lower Ki value) than yohimbine.[2] Both have been described as partial agonists at this receptor.[7]
-
Serotonin 5-HT2 Receptors: Both yohimbine and this compound act as antagonists at 5-HT2 receptors.[3]
-
Dopamine D2 Receptors: In-silico studies suggest that this compound has a high binding affinity for the D2 receptor.[4][5] Yohimbine is generally characterized as having a moderate affinity for D2 receptors.[1] This difference could contribute to variations in their central nervous system effects.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized, detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of compounds like this compound and yohimbine to their target receptors.
Membrane Preparation
-
Tissue/Cell Homogenization: The tissue or cells expressing the target receptor are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay) to ensure consistent amounts of receptor are used in each assay.
-
Storage: The prepared membranes are aliquoted and stored at -80°C until use.
Competitive Binding Assay
-
Incubation Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]yohimbine or a specific antagonist for the receptor of interest) that is known to bind to the target receptor. The concentration is usually at or below the Kd (dissociation constant) of the radioligand for the receptor.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or yohimbine).
-
A fixed amount of the prepared cell membranes.
-
Assay buffer to bring the final volume to a set amount (e.g., 250 µL).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity on each filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
Data Analysis
-
Determination of IC50: The data, typically in counts per minute (CPM) or disintegrations per minute (DPM), are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-H… [ouci.dntb.gov.ua]
- 3. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of isorauhimbine's selectivity for alpha-2 adrenoceptors
A detailed evaluation of isorauhimbine's binding affinity and functional activity at alpha-1 and alpha-2 adrenoceptors, in comparison to its diastereomers yohimbine and rauwolscine, reveals a distinct and contrasting selectivity profile. While yohimbine and rauwolscine are well-established as potent and selective antagonists of the alpha-2 adrenoceptor, experimental data demonstrates that this compound (also known as corynanthine) exhibits a preferential affinity for alpha-1 adrenoceptors. This guide provides a comprehensive comparison of these compounds, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals in their pursuit of selective adrenergic modulators.
Comparative Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound, yohimbine, and rauwolscine at alpha-1 and alpha-2 adrenoceptors.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (α1/α2) |
| This compound (Corynanthine) | α1 | ~20 | ~0.04 (α1 selective) |
| α2 | ~500 | ||
| Yohimbine | α1 | ~200-500 | ~30-45 (α2 selective)[1][2] |
| α2 | ~3.6-49 | ||
| Rauwolscine | α1 | ~100 | ~3 (α2 selective)[2] |
| α2 | ~33 |
Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.
The data clearly illustrates that this compound possesses a significantly higher affinity for alpha-1 adrenoceptors compared to alpha-2 adrenoceptors, with a selectivity ratio of approximately 0.04.[3] This is in stark contrast to yohimbine and rauwolscine, which are approximately 30 to 45-fold and 3-fold more selective for alpha-2 adrenoceptors, respectively.[1][2]
Functional Antagonism
Functional assays provide insights into the biological effect of a compound at its target receptor. These studies corroborate the binding affinity data, demonstrating this compound's preferential antagonism of alpha-1 adrenoceptor-mediated responses.
In studies on anesthetized dogs, this compound (corynanthine) was found to be a potent antagonist of the pressor response to the alpha-1 adrenoceptor agonist phenylephrine.[1] Conversely, it was approximately 100-fold less potent than yohimbine and rauwolscine in antagonizing the inhibitory effects of the alpha-2 adrenoceptor agonist clonidine on tachycardia.[1] In fact, this compound was shown to be about 10-fold more potent at alpha-1 adrenoceptors than at alpha-2 adrenoceptors in these functional studies.[1]
The following table summarizes the functional potencies of these compounds.
| Compound | Functional Assay | Potency |
| This compound (Corynanthine) | α1-adrenoceptor antagonism (vs. phenylephrine) | High [1] |
| α2-adrenoceptor antagonism (vs. clonidine) | Low (approx. 100-fold less than yohimbine) [1] | |
| Yohimbine | α1-adrenoceptor antagonism | Moderate |
| α2-adrenoceptor antagonism | High | |
| Rauwolscine | α1-adrenoceptor antagonism | Moderate |
| α2-adrenoceptor antagonism | High |
Signaling Pathways and Experimental Workflows
To understand the experimental basis of these findings, it is essential to visualize the underlying signaling pathways and experimental workflows.
Caption: Alpha-2 adrenoceptor signaling pathway.
The diagram above illustrates the canonical signaling pathway of alpha-2 adrenoceptors. Activation by an agonist leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. An antagonist, such as yohimbine, blocks this by preventing the agonist from binding to the receptor.
The selectivity of these compounds is determined through experiments like radioligand binding assays.
Caption: Radioligand binding assay workflow.
This workflow outlines the key steps in a radioligand binding assay used to determine the binding affinities of this compound and its comparators.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for alpha-1 and alpha-2 adrenoceptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the adrenoceptor subtypes of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2).
-
Unlabeled test compounds (this compound, Yohimbine, Rauwolscine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the binding buffer at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Agonist-Induced cAMP Reduction (for α2-Adrenoceptors)
Objective: To determine the functional antagonist potency (IC50 or pA2) of test compounds at alpha-2 adrenoceptors.
Materials:
-
Cells expressing the alpha-2 adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).
-
Alpha-2 adrenoceptor agonist (e.g., UK 14,304 or clonidine).
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).
-
Test compounds (this compound, Yohimbine, Rauwolscine).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Forskolin is added to stimulate cAMP production.
-
The alpha-2 adrenoceptor agonist is then added to inhibit the forskolin-stimulated cAMP production.
-
The cells are incubated for a specific time to allow for the modulation of cAMP levels.
-
The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit.
-
The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The IC50 value, the concentration of the antagonist that restores 50% of the inhibited cAMP response, is determined. For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value.
Conclusion
The available evidence from both binding and functional assays consistently demonstrates that this compound (corynanthine) is a selective antagonist for alpha-1 adrenoceptors, in direct contrast to its diastereomers yohimbine and rauwolscine, which are selective for alpha-2 adrenoceptors. This distinct selectivity profile makes this compound a valuable pharmacological tool for dissecting the physiological and pathological roles of alpha-1 adrenoceptors and a potential starting point for the development of novel alpha-1 selective therapeutics. Researchers and drug development professionals should consider these differences when selecting a compound for their studies to ensure the specific targeting of the desired adrenoceptor subtype.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isorauhimbine Versus Rauwolscine in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorauhimbine and rauwolscine, stereoisomers of yohimbine, are alkaloids that have garnered significant interest in pharmacological research due to their interactions with adrenergic and serotonergic receptors. While both are primarily recognized as potent α2-adrenergic receptor antagonists, subtle differences in their stereochemistry can lead to distinct functional activities and receptor subtype selectivities. This guide provides a comprehensive comparison of their performance in key functional assays, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
It is important to note that the nomenclature for these compounds can be inconsistent in the literature. "Rauwolscine" is also commonly referred to as "α-yohimbine." The term "this compound" is less frequently used and has been applied to rauwolscine itself or to another stereoisomer, 3-epi-α-yohimbine. Due to the greater availability of comparative data for rauwolscine, this guide will focus on its functional profile in comparison to its well-characterized stereoisomers, yohimbine and corynanthine.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of rauwolscine and its stereoisomers at various adrenergic and serotonin receptors.
Table 1: Adrenergic Receptor Antagonist Potency
| Compound | Receptor | Assay Type | Agonist | Tissue/System | Parameter | Value |
| Rauwolscine | α1-adrenoceptor | Functional Assay | Noradrenaline | Rat Anococcygeus Muscle | pA2 | > Yohimbine |
| α2-adrenoceptor | Functional Assay | Clonidine | Stimulated Rat Vas Deferens | pA2 | < Yohimbine | |
| Yohimbine | α1-adrenoceptor | Functional Assay | Phenylephrine | Anesthetized Dog | - | Equipotent with Rauwolscine |
| α2-adrenoceptor | Functional Assay | Clonidine | Anesthetized Dog | - | Equipotent with Rauwolscine, ~100x > Corynanthine[1] | |
| Corynanthine | α1-adrenoceptor | Functional Assay | Phenylephrine | Anesthetized Dog | - | Equipotent with Yohimbine and Rauwolscine |
| α2-adrenoceptor | Functional Assay | Clonidine | Anesthetized Dog | - | ~100x < Yohimbine and Rauwolscine[1] |
Table 2: Serotonin Receptor Activity
| Compound | Receptor | Assay Type | Parameter | Value |
| Rauwolscine | 5-HT1A | Radioligand Binding ([3H]8-OH-DPAT) | Ki | 158 ± 69 nM[2] |
| 5-HT1A | Adenylyl Cyclase Inhibition | IC50 | 1.5 ± 0.2 µM[2] | |
| Activity Ratio (vs. Serotonin) | 0.70 (Partial Agonist)[2] | |||
| 5-HT2B | Radioligand Binding ([3H]5-HT) | Ki (human) | 14.3 ± 1.2 nM[3] | |
| Yohimbine | 5-HT1A | Radioligand Binding ([3H]8-OH-DPAT) | Ki | 690 ± 223 nM[2] |
| 5-HT1A | Adenylyl Cyclase Inhibition | IC50 | 4.6 ± 1.0 µM[2] | |
| Activity Ratio (vs. Serotonin) | 0.59 (Partial Agonist)[2] | |||
| 5-HT2 | Functional Assay (Contraction) | pKB | 7.3[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of α2-Adrenergic Receptor Antagonism
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isorauhimbine and Other Alpha-2 Adrenergic Antagonists for Researchers
A detailed examination of isorauhimbine (rauwolscine) in comparison to other alpha-2 adrenergic antagonists, supported by experimental data on binding affinities and functional potencies. This guide is intended for researchers, scientists, and professionals in drug development.
This compound, also known as rauwolscine or alpha-yohimbine, is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors.[1] As a stereoisomer of yohimbine, it shares a similar molecular structure but exhibits distinct pharmacological properties.[1] This comparison guide provides a comprehensive overview of this compound's performance against other well-known α2-adrenergic antagonists, focusing on their binding affinities at the α2A, α2B, and α2C receptor subtypes and their functional potencies in cellular assays.
Comparative Binding Affinities of Alpha-2 Adrenergic Antagonists
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and other common α2-adrenergic antagonists at the three human α2-adrenergic receptor subtypes.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) |
| This compound (Rauwolscine) | 3.5[2] | 0.37[2] | 0.13[2] |
| Yohimbine | 0.42 | 19 | 1.6 |
| Corynanthine | 5600 | 1100 | 2000 |
| Idazoxan | 1.3 | 2.5 | 1.0 |
| Atipamezole | 0.4 | 1.0 | 0.6 |
Note: The Ki values for Yohimbine, Corynanthine, Idazoxan, and Atipamezole are sourced from a study by Jasper et al. (1998) for comparative purposes, though the specific cell lines and radioligands may differ from the this compound source.
As the data indicates, this compound (rauwolscine) demonstrates high affinity for all three α2-adrenergic receptor subtypes, with a notable preference for the α2C and α2B subtypes.
Functional Potency in Cellular Assays
Beyond binding affinity, the functional potency of an antagonist is its ability to inhibit the biological response mediated by the receptor. For α2-adrenergic receptors, which are Gαi-coupled, activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists counteract this effect. The potency of an antagonist is often expressed as the half-maximal inhibitory concentration (IC50) in functional assays.
While specific comparative IC50 data for this compound is not as readily available in the public domain as binding affinity data, its high binding affinity, particularly at the α2C and α2B subtypes, suggests it is a potent antagonist in functional assays. Studies on yohimbine dimers, which are structurally related to this compound, have confirmed their antagonist activity in cAMP-based reporter gene assays.[3]
Signaling Pathways and Experimental Workflows
To understand the experimental context of the presented data, it is crucial to visualize the underlying signaling pathways and experimental workflows.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist (e.g., norepinephrine) leads to the inhibition of adenylyl cyclase, reducing the production of the second messenger cAMP. An antagonist, such as this compound, blocks the agonist from binding to the receptor, thereby preventing this inhibitory signaling cascade.
References
- 1. This compound | 483-09-0 | Benchchem [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Yohimbine and Isorhamnetin: A Comparative Guide
A comprehensive analysis of the cytotoxic and signaling effects of the indole alkaloid yohimbine and the flavonoid isorhamnetin across various cancer cell lines reveals distinct mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
This publication delves into the anti-cancer properties of two natural compounds, yohimbine and isorhamnetin. While the initial focus was on isorauhimbine, a stereoisomer of yohimbine, the available scientific literature predominantly features studies on yohimbine. Consequently, this guide will focus on yohimbine as a representative of the yohimbe alkaloids and compare its effects with the well-documented anti-cancer activities of the flavonoid isorhamnetin. This comparative approach allows for a broader understanding of how different natural compounds can combat cancer through diverse cellular mechanisms.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of yohimbine and isorhamnetin have been evaluated in various cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent cytotoxic effect.
Yohimbine has demonstrated notable activity against drug-resistant oral cancer. In the KB-ChR-8-5 cell line, yohimbine exhibited a dose-dependent cytotoxic effect with an IC50 value of 44 µM.[1] Furthermore, a derivative of yohimbine has shown efficacy in colorectal carcinoma cells (HCT116) with IC50 values ranging from 10 to 32 µM.
Isorhamnetin has shown significant promise in the context of breast cancer, demonstrating potent activity across a panel of cell lines. It effectively inhibited the proliferation of MCF7, T47D, BT474, BT-549, MDA-MB-231, and MDA-MB-468 breast cancer cells with an approximate IC50 of 10 µM.[2] Encouragingly, isorhamnetin displayed a significantly higher IC50 of 38 µM in the non-cancerous breast epithelial cell line MCF10A, suggesting a degree of selectivity for cancer cells.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Yohimbine | KB-ChR-8-5 | Drug-Resistant Oral Cancer | 44 µM[1] |
| HCT116 (derivative) | Colorectal Carcinoma | 10-32 µM | |
| Isorhamnetin | MCF7 | Breast Cancer | ~10 µM[2] |
| T47D | Breast Cancer | ~10 µM[2] | |
| BT474 | Breast Cancer | ~10 µM[2] | |
| BT-549 | Breast Cancer | ~10 µM[2] | |
| MDA-MB-231 | Breast Cancer | ~10 µM[2] | |
| MDA-MB-468 | Breast Cancer | ~10 µM[2] | |
| MCF10A | Normal Breast Epithelial | 38 µM[2] |
Divergent Signaling Pathways Targeted
The anti-cancer effects of yohimbine and isorhamnetin are mediated by their interaction with distinct intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
Yohimbine's Mechanism: Studies have indicated that yohimbine exerts its effects by modulating the Phospholipase Cγ1 (PLCγ1) and the mTOR/p38/FAK signaling pathways. The PLCγ1 pathway is involved in transmitting signals from cell surface receptors to intracellular effectors that regulate cell growth and differentiation. The mTOR/p38/FAK pathways are central to processes like cell proliferation, survival, and migration. By interfering with these pathways, yohimbine can disrupt the fundamental processes that drive cancer progression.
Isorhamnetin's Mechanism: In contrast, isorhamnetin has been shown to inhibit two critical signaling cascades in breast cancer cells: the Akt/mTOR and the MEK/ERK pathways. The Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. The MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling route that controls cell division and survival. By simultaneously targeting these two potent pro-survival pathways, isorhamnetin can effectively induce cancer cell death.
Figure 1. Comparative signaling pathways of Yohimbine and Isorhamnetin.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section provides detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of yohimbine or isorhamnetin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
A Head-to-Head Comparison of Isorauhimbine and Corynanthine for Researchers and Drug Development Professionals
Isorauhimbine and corynanthine, stereoisomers of yohimbine, present distinct pharmacological profiles primarily centered on their differential affinities for α-adrenergic receptor subtypes. While this compound, also known as rauwolscine, is a potent α2-adrenergic receptor antagonist, corynanthine demonstrates a preference for α1-adrenergic receptors. This divergence in receptor selectivity leads to contrasting physiological effects, making a detailed comparison essential for researchers in pharmacology and drug development.
This guide provides a comprehensive, data-driven comparison of this compound and corynanthine, focusing on their receptor binding affinities, functional activities, and in vivo effects. Detailed experimental methodologies for key assays are also provided to support the interpretation and replication of the cited data.
Receptor Binding Affinities: A Tale of Two Selectivities
The primary pharmacological distinction between this compound and corynanthine lies in their binding affinities for α1 and α2-adrenergic receptors. This compound is a potent and selective antagonist of α2-adrenergic receptors, while corynanthine preferentially binds to and antagonizes α1-adrenergic receptors.[1] This contrasting selectivity is the foundation of their different physiological effects.
Beyond their primary targets, both alkaloids exhibit interactions with other receptor systems, including serotonin (5-HT) receptors and ion channels, albeit with lower affinities.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound (Rauwolscine) | Corynanthine | Reference |
| Adrenergic Receptors | |||
| α1 | ~200-300 | ~10-20 | [2][3] |
| α2 | ~1-5 | ~300-1000 | [1][2][4] |
| α2A | 8.2-8.5 (pKi) | - | [5] |
| α2B | 8.7 (pKi) | - | [5] |
| α2C | 9.6 (pKi) | - | [5] |
| Serotonin Receptors | |||
| 5-HT1A | 158 | - | [6] |
| 5-HT1D | 7.6 (pKi) | - | [5] |
| 5-HT2A | Antagonist | - | [7] |
| 5-HT2B | Antagonist | - | [7] |
| Dopamine Receptors | |||
| D2 | 6.4 (pKi) | - | [5] |
| D3 | Weak affinity | - | [5] |
Note: pKi values have been converted to approximate Ki values for consistency where possible. A lower Ki value indicates a higher binding affinity.
Functional Activity: Antagonism and Beyond
The functional activities of this compound and corynanthine are consistent with their receptor binding profiles. Both compounds act as competitive antagonists at their respective primary adrenergic receptor targets.
Table 2: Comparative Functional Activities (pA2)
| Receptor/Assay | This compound (Rauwolscine) | Corynanthine | Reference |
| α1-Adrenoceptor (rat aorta) | ~7.0 | >8.0 | [3] |
| α2-Adrenoceptor (rat vas deferens) | 8.1 | 5.8 | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
This compound's potent α2-adrenoceptor antagonism leads to an increase in norepinephrine release from presynaptic nerve terminals by blocking the negative feedback mechanism.[8] In contrast, corynanthine's α1-adrenoceptor blockade primarily results in the relaxation of smooth muscle, particularly in blood vessels.[3]
Interestingly, both isomers have been shown to interact with ion channels. They can block calcium-activated potassium channels and exhibit calcium entry blocking activity, although the potency and specifics of these actions differ.[9] For instance, in cultured medullary thick ascending limb cells, the apparent dissociation constants (Kapp) for blocking Ca2+-activated K+ channels were 310 µM for rauwolscine and 45 µM for corynanthine at the intracellular face.[9]
In Vivo Effects: A Reflection of Receptor Selectivity
The distinct receptor binding and functional profiles of this compound and corynanthine translate to different physiological responses in vivo, particularly on the cardiovascular system.
Table 3: Comparative In Vivo Cardiovascular Effects
| Parameter | This compound (Rauwolscine) | Corynanthine | Reference |
| Blood Pressure | |||
| Intravenous (anesthetized rats) | Less potent decrease | More potent decrease | [10] |
| Intraventricular (conscious rats) | Increase | Increase | [10] |
| Heart Rate | |||
| Intravenous (anesthetized rats) | Decrease | Decrease | [10] |
| Intraventricular (conscious rats) | More potent increase (tachycardia) | Less potent increase | [10] |
The intravenous administration of corynanthine produces a more potent decrease in blood pressure compared to this compound in anesthetized rats, which is consistent with its α1-adrenoceptor antagonist activity leading to vasodilation.[10] Conversely, when administered intraventricularly in conscious rats, both isomers increase blood pressure and heart rate, with this compound showing a more pronounced tachycardic effect, likely due to its central α2-adrenoceptor blockade leading to increased sympathetic outflow.[10]
Signaling Pathways
The opposing selectivity of this compound and corynanthine for α2 and α1-adrenergic receptors, respectively, means they modulate distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling (Corynanthine's Primary Target)
Antagonism of α1-adrenergic receptors by corynanthine blocks the canonical Gq protein-coupled pathway. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium and activation of protein kinase C (PKC) are consequently suppressed.[11][12]
α2-Adrenergic Receptor Signaling (this compound's Primary Target)
This compound's antagonism of α2-adrenergic receptors prevents the activation of the inhibitory G-protein, Gi. This disinhibition of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). On presynaptic neurons, this blockade removes the inhibition of neurotransmitter release.
Experimental Protocols
A general workflow for determining the receptor binding affinity of this compound and corynanthine using a competitive radioligand binding assay is outlined below.
General Experimental Workflow for Competitive Radioligand Binding Assay
Detailed Methodologies:
-
Radioligand Binding Assays:
-
Tissue/Cell Preparation: Membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat cerebral cortex for adrenergic receptors) are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]prazosin for α1 or [3H]rauwolscine for α2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or corynanthine). Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Assays (e.g., Isolated Tissue Preparations):
-
Tissue Preparation: A specific tissue containing the receptor of interest (e.g., rat aorta for α1, rat vas deferens for α2) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction/Relaxation Measurement: Changes in tissue tension are measured using an isometric force transducer.
-
Protocol: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, clonidine for α2) is obtained. The tissue is then incubated with a fixed concentration of the antagonist (this compound or corynanthine) for a specific period, and the agonist concentration-response curve is repeated.
-
Data Analysis: The pA2 value is determined from the Schild plot, which is a linear regression of the log(concentration ratio - 1) versus the negative log of the molar concentration of the antagonist.
-
-
In Vivo Cardiovascular Studies:
-
Animal Model: Anesthetized or conscious, cannulated animals (e.g., rats) are used.
-
Measurements: Arterial blood pressure is measured via an arterial catheter connected to a pressure transducer. Heart rate is derived from the blood pressure waveform.
-
Drug Administration: this compound or corynanthine is administered intravenously or via other routes (e.g., intraventricularly) at various doses.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are recorded and analyzed.
-
Conclusion
The head-to-head comparison of this compound and corynanthine reveals two molecules with strikingly different pharmacological profiles despite their structural similarity. This compound's potent and selective α2-adrenergic antagonism positions it as a tool for studying the physiological roles of this receptor and as a potential lead for developing drugs that enhance sympathetic outflow. Conversely, corynanthine's preferential α1-adrenergic antagonism makes it a valuable compound for investigating the effects of α1-blockade, such as vasodilation, and for the development of antihypertensive agents. Their secondary activities on serotonin receptors and ion channels add further layers to their pharmacological complexity and warrant continued investigation. For researchers and drug development professionals, understanding these key differences is paramount for the accurate interpretation of experimental data and the rational design of future therapeutic agents.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of alpha-adrenoceptors participating in the central hypotensive and sedative effects of clonidine using yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rauwolscine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Isomeric yohimbine alkaloids block calcium-activated K+ channels in medullary thick ascending limb cells of rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Isorauhimbine vs. Idazoxan: A Comparative Guide for In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuropharmacology, in vivo microdialysis is a powerful technique for monitoring extracellular neurotransmitter levels in the brain of awake, freely moving animals. The selection of appropriate pharmacological tools is critical for the successful application of this technique. This guide provides a comparative analysis of two commonly used alpha-2 adrenergic receptor antagonists, isorauhimbine and idazoxan, for their application in in vivo microdialysis studies.
Due to the limited direct comparative in vivo microdialysis data for this compound, this guide will leverage data from its closely related diastereomers, yohimbine and rauwolscine, as surrogates. This approach is scientifically justified as these compounds share the same fundamental mechanism of action as alpha-2 adrenergic antagonists.
Overview of this compound and Idazoxan
This compound is a diastereomer of yohimbine and a selective alpha-2 adrenergic receptor antagonist. It is an indole alkaloid naturally found in the bark of the Pausinystalia yohimbe tree. By blocking presynaptic alpha-2 autoreceptors, this compound increases the release of norepinephrine.
Idazoxan is a synthetic imidazoline derivative that also acts as a selective alpha-2 adrenergic receptor antagonist. It has been widely used in research to investigate the role of the noradrenergic system in various physiological and pathological processes.[1] Notably, idazoxan has also been shown to bind to non-adrenergic I2-imidazoline sites, a factor that should be considered in experimental design.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the receptor binding affinities and selectivity of idazoxan compared to yohimbine and rauwolscine. This data is crucial for selecting the most appropriate antagonist for a specific research question, particularly when considering potential off-target effects.
Table 1: Alpha-Adrenoceptor Antagonist Potency and Selectivity
| Compound | Prejunctional α2-Adrenoceptor Antagonist Potency Rank | Postjunctional α1-Adrenoceptor Antagonist Potency Rank | α2/α1 Selectivity Ratio | Reference |
| Idazoxan | 1 | 4 | 245 | [3] |
| Yohimbine | 2 | 3 | 45 | [3] |
| Rauwolscine | 3 | 1 | 3 | [3] |
Note: A higher α2/α1 selectivity ratio indicates greater selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors.
Table 2: In Vivo Microdialysis Performance - Effect on Cortical Noradrenaline (NA) Overflow
| Compound | Effect on NA Overflow | Potency | Reference |
| Idazoxan | Increase | More potent than piperoxan | [4] |
| Yohimbine | No significant change (at concentrations tested) | Less potent than idazoxan | [4] |
Experimental Protocols
This section outlines a general methodology for an in vivo microdialysis experiment designed to assess the effects of this compound or idazoxan on neurotransmitter release.
Objective: To measure the effect of local administration of an alpha-2 adrenergic antagonist on extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex) of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound or Idazoxan hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Animal Surgery:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex) according to stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound or idazoxan.
-
Continue collecting dialysate samples for the duration of the drug administration and for a washout period with aCSF.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine concentration using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis to determine the significance of any drug-induced changes in neurotransmitter release.
-
Mandatory Visualization
Signaling Pathway of Alpha-2 Adrenergic Antagonists
Caption: Signaling pathway of α2-adrenergic antagonists.
Experimental Workflow for In Vivo Microdialysis
References
- 1. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Enantiomeric Purity of Isorauhimbine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like isorauhimbine is of paramount importance. The spatial arrangement of atoms in enantiomers can lead to significant differences in their pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for evaluating the enantiomeric purity of this compound samples, complete with proposed experimental protocols and illustrative data.
The Significance of this compound's Stereochemistry
This compound is a diastereomer of yohimbine and belongs to the class of indole alkaloids. Like other yohimbine isomers, its biological activity is expected to be stereoselective, primarily through differential interactions with adrenergic and serotonin receptors. Enantiomeric impurities can lead to altered efficacy, increased side effects, or antagonist effects at the target receptor. Therefore, robust analytical methods for quantifying the enantiomeric excess (% ee) are crucial during drug discovery, development, and quality control.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to determine the enantiomeric purity of this compound. The three primary methods—High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and disadvantages.
Data Presentation: Comparison of Methods for Enantiomeric Purity Analysis of this compound
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase (CSP). | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Diastereomeric interaction with a chiral solvating agent (CSA) leads to distinct NMR signals for each enantiomer. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Resolution | Excellent | Very High | Good to Excellent |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL to ng/mL range) | Higher (µg/mL to mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range) | Very Low (ng/mL range) | Higher (mg/mL range) |
| Analysis Time | 10 - 30 minutes per sample | 5 - 20 minutes per sample | 5 - 15 minutes per sample |
| Solvent Consumption | High | Very Low | Low |
| Method Development | Can be complex, requires screening of columns and mobile phases. | Relatively straightforward, involves screening of chiral selectors and buffer conditions. | Can be rapid, requires screening of suitable chiral solvating agents. |
| Quantitative Accuracy | High | High | High |
| Preparative Capability | Yes | No | No |
Experimental Protocols
The following are proposed experimental protocols for the enantiomeric analysis of this compound, based on established methods for structurally related alkaloids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a polysaccharide-based chiral stationary phase (CSP) is a robust and widely used method for enantiomeric separations.
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® IA, IB, or IC column (e.g., amylose or cellulose derivatives).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol (e.g., 80:20 v/v). For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[1][2][3]
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high efficiency and low sample consumption, making it an excellent alternative to HPLC.
Experimental Workflow
Caption: Workflow for Chiral CE Analysis.
Instrumentation and Conditions:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer such as 50 mM phosphate buffer at pH 2.5.
-
Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin or hydroxypropyl-β-cyclodextrin, added to the BGE. The optimal concentration needs to be determined experimentally (typically in the range of 5-20 mM).[4][5][6]
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy provides a powerful method for determining enantiomeric excess without the need for chromatographic separation.
Experimental Workflow
Caption: Workflow for NMR Analysis with CSAs.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the this compound sample and the CSA are soluble (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): A suitable CSA that will form diastereomeric complexes with the this compound enantiomers, leading to chemical shift non-equivalence. Examples of effective CSAs for alkaloids include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or chiral acids.[7][8][9]
-
Procedure: A known amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube. The CSA is then added, and the ¹H NMR spectrum is acquired. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Biological Context: Signaling Pathways
The stereochemistry of yohimbine alkaloids is critical for their interaction with G-protein coupled receptors (GPCRs), particularly α-adrenergic and serotonin receptors. Different stereoisomers exhibit varying affinities for receptor subtypes, leading to distinct pharmacological effects. For instance, yohimbine is a potent α₂-adrenergic antagonist, while its diastereomer corynanthine shows higher affinity for α₁-receptors. It is highly probable that the enantiomers of this compound will also display differential binding to these receptors.
Signaling Pathway Diagram
Caption: Differential Receptor Binding of this compound Enantiomers.
This diagram illustrates the hypothetical differential binding of this compound enantiomers to adrenergic and serotonin receptors, leading to distinct downstream signaling cascades. The precise affinities would need to be determined experimentally.
Conclusion
The choice of analytical method for determining the enantiomeric purity of this compound will depend on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the availability of instrumentation. Chiral HPLC and CE are well-suited for routine quality control and high-throughput screening, while NMR spectroscopy offers a valuable orthogonal method for confirmation and for samples where chromatographic separation is challenging. A thorough understanding of the principles and practical considerations of each technique is essential for obtaining accurate and reliable results in the development of this compound-based therapeutics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of vinca alkaloid enantiomers by capillary electrophoresis applying cyclodextrin derivatives and characterization of cyclodextrin complexes by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Review of the Pharmacokinetics of Isorauhimbine and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available pharmacokinetic data for isorauhimbine and its stereoisomers: rauhimbine, yohimbine, and corynanthine. These indole alkaloids, sharing the same chemical formula but differing in their three-dimensional structure, exhibit distinct pharmacological profiles. Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is crucial for drug development and for interpreting preclinical and clinical research.
Important Note on Data Comparability: Direct comparative pharmacokinetic studies for all four stereoisomers under identical experimental conditions are not available in the current scientific literature. This guide collates data from various independent studies. Therefore, direct comparisons of the absolute values of pharmacokinetic parameters should be made with caution, as differences in experimental design, subject species, analytical methodology, and administered doses can significantly influence the results.
Stereoisomeric Relationships
The stereochemical configuration of these alkaloids plays a pivotal role in their biological activity. The diagram below illustrates the structural relationships between this compound and its key stereoisomers.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for yohimbine and corynanthine from preclinical and clinical studies. Data for this compound and rauhimbine are currently not available in the cited literature.
Table 1: Pharmacokinetic Parameters of Yohimbine in Humans
| Parameter | Value | Administration | Reference |
| Tmax (Time to Peak Concentration) | 45-60 min | Oral | [1] |
| t½ (Elimination Half-life) | 0.25 - 2.5 h | Intravenous | [2] |
| ~0.6 h | Oral | [3] | |
| ~30 min | Oral | [4] | |
| Bioavailability | Highly variable: 7 - 87% (Mean: 33%) | Oral | [5][6] |
| Metabolism | Extensively metabolized, primarily by CYP2D6 and CYP3A4 to 11-hydroxy-yohimbine and 10-hydroxy-yohimbine. | N/A | [1] |
Table 2: Comparative Pharmacokinetics of Yohimbine and Corynanthine in Animals
| Isomer | Species | Dose & Route | Cmax | Tmax | AUC | t½ | Bioavailability | Reference |
| Yohimbine | Horse | 0.12 mg/kg IV | 114.5 ± 31.8 ng/mL | 0.09 ± 0.03 h | N/A | 4.4 ± 0.9 h | N/A | [7] |
| Yohimbine | Steer | 0.25 mg/kg IV | N/A | N/A | N/A | 46.7 ± 24.4 min | N/A | [8] |
| Yohimbine | Dog | 0.4 mg/kg IV | N/A | N/A | N/A | 104.1 ± 32.1 min | N/A | [8] |
| Corynanthine | Rat | 20 mg/kg Oral | 213.4 ± 40.4 ng/mL | 4.1 ± 1.3 h | N/A | N/A | 49.9 ± 16.4% | [N/A] |
Note: N/A indicates that the data was not provided in the cited source.
Experimental Protocols
Below are summaries of the methodologies employed in the studies from which the pharmacokinetic data have been extracted.
Human Studies (Yohimbine):
-
Study Design: Typically involves administration of a single oral or intravenous dose of yohimbine hydrochloride to healthy volunteers.[2][3]
-
Subjects: Healthy male volunteers have been the primary subjects in many studies.[2][3]
-
Drug Administration: Oral doses have ranged from 10 mg to higher doses, while intravenous administration has been used to determine absolute bioavailability.[2][3]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration.
-
Analytical Method: Quantification of yohimbine and its metabolites in plasma is commonly performed using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, or more recently, with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity.[9][10][11] Sample preparation often involves liquid-liquid extraction or protein precipitation.[9][10]
Animal Studies (Yohimbine and Corynanthine):
-
Species: Pharmacokinetic studies of yohimbine have been conducted in various species, including horses, steers, and dogs, often to inform veterinary applications.[7][8] Corynanthine pharmacokinetics have been reported in rats.
-
Drug Administration: Intravenous administration is common for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.[7][8] Oral administration is used to assess bioavailability.
-
Sample Collection: Serial blood samples are collected from the animals at specified time intervals.
-
Analytical Method: Similar to human studies, LC-MS/MS is a prevalent and sensitive method for quantifying the alkaloids in plasma.[7]
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram outlines the logical steps involved in a standard pharmacokinetic study of a compound like an indole alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of yohimbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yohimbine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
- 9. Simultaneous determination of reserpine, rescinnamine, and yohimbine in human plasma by ultraperformance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of microdosed oral yohimbine and its major metabolite in human plasma in the picogram range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sub-nanogram analysis of yohimbine and related compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isorauhimbine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling isorauhimbine must adhere to strict disposal protocols due to its potential hazards. As a compound structurally similar to yohimbine, which is classified as acutely toxic and potentially fatal if swallowed, this compound should be managed as a hazardous chemical waste.[1][2][3][4] Adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.
This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[5]
-
Eye Protection: Use safety glasses with side shields or goggles.[5]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[5]
-
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]
II. Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe chemical waste management.
-
Hazardous Waste Determination: Due to its potential toxicity, all quantities of this compound, including pure substance, contaminated labware (e.g., gloves, wipes), and solutions, must be treated as hazardous waste.[7]
-
Segregation: this compound waste must be segregated from other waste streams to prevent accidental reactions.[7][8] Store it away from incompatible materials such as strong oxidizing agents.[4]
III. Step-by-Step Disposal Protocol
Follow these procedural steps for the safe collection and storage of this compound waste prior to final disposal.
For Solid this compound Waste:
-
Container Selection: Use the original container if it is in good condition.[9][10] If the original container is not available or suitable, use a clearly labeled, leak-proof container made of a compatible material.[7][9] The container must have a secure, screw-on cap.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[7][8] The label must also include:
-
Storage: Store the sealed and labeled container in a designated and properly marked Satellite Accumulation Area (SAA).[8] This area should be away from general lab traffic and sinks.[10]
For Contaminated Labware and Debris:
-
Collection: Items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[9]
-
Packaging: For sharp objects like contaminated needles or broken glass, use a designated sharps container that is puncture-resistant.[9]
-
Labeling: Label the container or bag as "Hazardous Waste" with a clear description of the contents (e.g., "this compound Contaminated Debris").
IV. Final Disposal Logistics
The ultimate disposal of hazardous waste must be handled by certified professionals.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[9] Contact them to schedule a pickup.
-
Do Not Dispose Down the Drain or in Regular Trash: this compound should never be disposed of down the sink or in the regular trash.[11] This is to prevent environmental contamination and potential harm to public health.
V. Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up:
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Isorauhimbine
Essential Safety and Handling Guide for Isorauhimbine
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. This compound, also known as rauwolscine, is a stereoisomer of yohimbine, and thus, safety precautions for yohimbine hydrochloride are directly applicable and will be referenced throughout this document.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] It is fatal if swallowed and toxic in contact with skin or if inhaled.[2]
Hazard Summary:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 2 | Danger | H300 - Fatal if swallowed.[1][2][3][4][5] |
| Acute Dermal Toxicity | Category 3 | Danger | H311 - Toxic in contact with skin.[2] |
| Acute Inhalation Toxicity | Category 3 | Danger | H331 - Toxic if inhaled.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure.[1] |
GHS Pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[6]
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required depending on the situation. | Protects eyes from dust particles and splashes. |
| Skin Protection | Impervious protective clothing, such as a lab coat.[3] Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][3] | Prevents skin contact with the hazardous substance. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs.[1] A dust respirator or self-contained breathing apparatus (SCBA) may be necessary.[3] | Prevents inhalation of toxic dust particles. |
Operational Plans: Handling and Storage
Engineering Controls:
-
Use a chemical fume hood or a closed system, especially when generating dust or aerosols.[3][5]
-
Ensure safety showers and eye wash stations are readily accessible.[3]
Safe Handling Procedures:
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Use dry clean-up procedures for any spills to avoid generating dust.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
The storage area should be locked up and accessible only to authorized personnel.[1][3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[3][7]
Emergency Procedures
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
Caption: Workflow for responding to an this compound spill.
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. [1][3][4] Do NOT induce vomiting.[1][7] Rinse mouth with water.[3][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation persists, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][7] Seek immediate medical attention.[7] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][7]
Disposal Decision Process:
Caption: Logical flow for the disposal of this compound waste.
General Disposal Guidelines:
-
Do not allow the product to enter drains.[2]
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
If a drug take-back program is not available, mix the material with an undesirable substance like used coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash, ensuring all personal information is removed from the original container.[8][9]
Quantitative Data
Toxicological Data:
| Test | Result | Species | Reference |
| LD50 Oral | 40 mg/kg | Mouse | [3] |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Off-white powder/solid[1] |
| Odor | Odorless[1] |
| Melting Point | 285 - 288 °C / 545 - 550.4 °F[1] |
| Molecular Formula | C21H26N2O3・HCl[3] |
| Molecular Weight | 390.91 g/mol [5] |
Experimental Protocols
Detailed experimental protocols for safety and handling studies of this compound were not available in the initial search results. All laboratory procedures involving this compound should be conducted based on a thorough risk assessment and in accordance with the institution's established safety protocols and the information provided in the Safety Data Sheet (SDS).
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sdfine.com [sdfine.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
